UDP-GlcNAc
Description
Properties
Molecular Formula |
C17H25N3Na2O17P2 |
|---|---|
Molecular Weight |
651.3 g/mol |
IUPAC Name |
disodium;N-[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 |
InChI Key |
HXWKMJZFIJNGES-YZVFIFBQSA-L |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of UDP-N-Acetylglucosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a pivotal nucleotide sugar that serves as a fundamental building block in a multitude of biosynthetic pathways across all domains of life. It is the primary donor substrate for the addition of N-acetylglucosamine (GlcNAc) moieties to proteins, lipids, and polysaccharides. This central role places this compound at the heart of critical cellular processes, including protein glycosylation (both N-linked and O-linked), GPI anchor biosynthesis, and the formation of structural polymers like chitin (B13524) in fungi and peptidoglycan in bacteria.[1][2] Given its significance, a thorough understanding of its structure is paramount for researchers in glycobiology, drug development, and molecular biology. This technical guide provides an in-depth exploration of the structure of this compound, the experimental methodologies used for its characterization, and its central role in cellular signaling.
The Molecular Architecture of this compound
This compound is a complex molecule composed of three distinct chemical entities linked together: a nucleoside (uridine), a pyrophosphate group, and an amino sugar (N-acetylglucosamine).
-
Uridine: This component consists of a uracil (B121893) base, a pyrimidine (B1678525) nucleobase, attached to a ribose sugar via a β-N1-glycosidic bond.
-
Pyrophosphate: A high-energy diphosphate linkage connects the 5'-hydroxyl group of the ribose in uridine to the anomeric carbon (C1) of the N-acetylglucosamine sugar.
-
N-acetylglucosamine (GlcNAc): This is a derivative of glucose where the hydroxyl group at the C2 position is replaced by an acetamido group (-NHCOCH3).
The systematic IUPAC name for this compound is Uridine 5′-(2-acetamido-2-deoxy-α-D-glucopyranosyl dihydrogen diphosphate).[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₇N₃O₁₇P₂ | [1][2] |
| Molar Mass | 607.355 g·mol⁻¹ | |
| Molecular Weight (Disodium Salt) | 651.3 g/mol | |
| Exact Mass (Monoisotopic) | 607.081569477 Da | |
| Hydrogen Bond Donor Count | 7 | |
| Hydrogen Bond Acceptor Count | 18 | |
| Rotatable Bond Count | 10 |
The Hexosamine Biosynthetic Pathway: The Genesis of this compound
This compound is the end product of the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. This pathway acts as a cellular sensor of nutrient availability. The synthesis of this compound begins with fructose-6-phosphate, an intermediate of glycolysis, and proceeds through a series of enzymatic reactions.
Experimental Protocols for Structural Characterization
The definitive structure of this compound has been elucidated through a combination of powerful analytical techniques. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For this compound, both 1H and 13C NMR are employed to identify the individual atoms and their connectivity.
Sample Preparation:
-
Dissolve a high-purity sample of this compound (typically 5-10 mg) in 0.5 mL of deuterium (B1214612) oxide (D₂O) to minimize the solvent proton signal.
-
Lyophilize the sample and re-dissolve in D₂O two to three times to ensure complete exchange of labile protons.
-
Adjust the pH of the final solution to a neutral value (e.g., pH 7.0) using dilute NaOD or DCl.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds. Water suppression techniques (e.g., presaturation) are essential.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 200 ppm and a longer relaxation delay (5 seconds) to ensure quantitative signals for all carbons.
-
To establish connectivity, acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the ribose and glucosamine (B1671600) rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the uridine, pyrophosphate, and GlcNAc moieties.
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Assign the resonances in the 1D and 2D spectra based on characteristic chemical shifts, coupling constants, and correlation patterns. For example, the anomeric proton of the GlcNAc residue typically appears as a doublet around 5.5 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides highly accurate mass measurements, which are used to confirm the elemental composition and identify the molecule. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is commonly used for this compound.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with ESI, such as a 50:50 mixture of acetonitrile (B52724) and water with a small amount of a volatile modifier like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in negative ion mode, as the phosphate (B84403) groups are readily deprotonated.
-
Perform high-resolution full-scan MS to determine the accurate mass of the [M-H]⁻ or [M-2H+Na]⁻ ions.
-
To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
Data Analysis:
-
Analyze the full-scan spectrum to determine the experimental mass-to-charge ratio (m/z) of the parent ion and compare it to the theoretical mass calculated from the chemical formula.
-
Interpret the MS/MS fragmentation pattern. Characteristic fragments include the loss of the GlcNAc moiety, the pyrophosphate group, and the uracil base, which provides definitive structural confirmation.
X-ray Crystallography
While obtaining high-quality crystals of this compound alone can be challenging, its structure has been determined in complex with various enzymes. This provides atomic-resolution information about its conformation when bound to a protein.
Experimental Workflow for Co-crystallization:
-
Protein Purification: Purify the target enzyme (e.g., a glycosyltransferase) to homogeneity using standard chromatographic techniques.
-
Complex Formation: Incubate the purified enzyme with a molar excess of this compound to ensure complete binding.
-
Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).
-
Crystal Optimization and Growth: Optimize the initial hit conditions to obtain large, single crystals suitable for X-ray diffraction.
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
Mount the crystal on a goniometer and collect diffraction data using a synchrotron X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by other phasing methods.
-
Build and refine the atomic model of the protein-UDP-GlcNAc complex against the experimental data, which will reveal the precise bond lengths, angles, and conformation of this compound in the active site.
-
Conclusion
The structure of this compound, a cornerstone of cellular metabolism, has been rigorously established through a combination of sophisticated analytical techniques. Its unique architecture, comprising a uridine nucleotide, a pyrophosphate linker, and an N-acetylglucosamine sugar, enables its diverse roles in biosynthesis and signaling. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this vital molecule and its interactions, which is essential for advancing our understanding of glycobiology and for the development of novel therapeutics targeting pathways dependent on this crucial nucleotide sugar.
References
An In-depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the monosaccharide donor for O-linked β-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins, a post-translational modification analogous to phosphorylation. It is also the essential substrate for the synthesis of N-glycans, O-glycans, glycosaminoglycans, and GPI anchors. The intracellular concentration of this compound is a direct reflection of cellular nutrient status (glucose, amino acids, fatty acids, and ATP), making its biosynthesis pathway, the Hexosamine Biosynthesis Pathway (HBP), a central hub in cellular metabolism and signaling. Dysregulation of the HBP is implicated in various pathologies, including diabetes, cancer, and neurodegenerative diseases. This guide provides a detailed overview of the core HBP, quantitative data on its key enzymes, experimental protocols for its study, and visual diagrams of the pathway and associated workflows.
The Core Hexosamine Biosynthesis Pathway (HBP)
The HBP integrates multiple metabolic inputs to generate this compound. In mammalian cells, this pathway begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. Approximately 2-5% of the glucose entering a cell is shunted into the HBP. The pathway consists of four core enzymatic steps.
-
Fructose-6-Phosphate to Glucosamine-6-Phosphate: The initial and rate-limiting step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate. This reaction is catalyzed by Glutamine:fructose-6-phosphate amidotransferase (GFAT) .
-
Glucosamine-6-Phosphate to GlcNAc-6-Phosphate: The amine group of glucosamine-6-phosphate is then acetylated using acetyl-CoA as the donor, a reaction catalyzed by Glucosamine-6-phosphate N-acetyltransferase (GNPNAT) .
-
GlcNAc-6-Phosphate to GlcNAc-1-Phosphate: The phosphate (B84403) group is subsequently moved from the 6-position to the 1-position of the glucosamine (B1671600) ring by Phosphoacetylglucosamine mutase (PAGM) .
-
GlcNAc-1-Phosphate to this compound: Finally, the GlcNAc-1-phosphate is activated by UTP to form this compound. This reaction is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1) .
The end-product, this compound, exerts feedback inhibition on the first enzyme, GFAT, thereby tightly regulating its own synthesis.
The Pivotal Role of UDP-GlcNAc: A Comparative Analysis of its Function in Prokaryotic and Eukaryotic Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor molecule in both prokaryotic and eukaryotic organisms, serving as a fundamental building block for essential cellular structures and as a key signaling molecule. While the biosynthetic pathway of this compound is largely conserved, its downstream applications and regulatory networks diverge significantly between these two domains of life. This divergence presents unique opportunities for therapeutic intervention, particularly in the development of novel antimicrobial agents. This technical guide provides an in-depth comparison of the functions of this compound in prokaryotic and eukaryotic cells, detailing its roles in cell wall synthesis, protein modification, and cellular signaling. We present a compilation of quantitative data, detailed experimental protocols for the study of this compound and its modifications, and visual representations of key metabolic and signaling pathways to facilitate a comprehensive understanding of this vital molecule.
Introduction
Uridine diphosphate N-acetylglucosamine (this compound) is a high-energy nucleotide sugar that occupies a central position in cellular metabolism.[1] It is synthesized through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2] This positions this compound as a critical nutrient sensor, allowing cells to link their metabolic state to downstream physiological processes.[3][4] In prokaryotes, this compound is primarily utilized for the synthesis of peptidoglycan, a major component of the bacterial cell wall that is essential for maintaining cell shape and integrity.[5][6] In contrast, eukaryotes employ this compound in a wider array of functions, including the synthesis of complex glycans for glycoproteins and glycolipids, and as the substrate for O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins.[3][7] Understanding the distinct roles of this compound in these two domains is paramount for the development of targeted therapeutics, such as antibiotics that inhibit bacterial cell wall synthesis without affecting the host.
Biosynthesis of this compound: A Tale of Two Pathways
The synthesis of this compound originates from the glycolytic intermediate fructose-6-phosphate (B1210287). While the overall transformation is similar, key enzymatic differences exist between prokaryotes and eukaryotes, offering potential targets for selective inhibition.[8]
Prokaryotic this compound Biosynthesis
In bacteria, the synthesis of this compound is catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional GlmU.[9][10]
-
GlmS (Glutamine:fructose-6-phosphate amidotransferase) : Catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P).[11]
-
GlmM (Phosphoglucosamine mutase) : Isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P).[12]
-
GlmU (Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase) : This bifunctional enzyme first acetylates GlcN-1-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and then uridylates GlcNAc-1-P to this compound.[8][13]
Eukaryotic this compound Biosynthesis
The eukaryotic pathway differs in the order of reactions and the enzymes involved:
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase) : Functionally homologous to GlmS.[10]
-
GNA1 (Glucosamine-6-phosphate N-acetyltransferase) : Acetylates GlcN-6-P to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
AGM1 (Phosphoacetylglucosamine mutase) : Isomerizes GlcNAc-6-P to GlcNAc-1-P.
-
UAP1/AGX1 (UDP-N-acetylglucosamine pyrophosphorylase) : Catalyzes the final step, the uridylation of GlcNAc-1-P to this compound.[10]
The key distinction lies in the bifunctional GlmU enzyme in prokaryotes, which is absent in eukaryotes. This makes GlmU an attractive target for the development of antibiotics.[8]
References
- 1. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Feedback control of glucosamine-6-phosphate synthase GlmS expression depends on the small RNA GlmZ and involves the novel protein YhbJ in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The Metabolic Usage and Glycan Destinations of GlcNAz in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic modelling of GlmU reactions - prioritization of reaction for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UDP-GlcNAc as a Core Nutrient Sensor: A Technical Guide for Researchers
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolite positioned at the confluence of major cellular nutrient pathways. Synthesized via the hexosamine biosynthetic pathway (HBP), its intracellular concentration directly reflects the availability of glucose, amino acids, fatty acids, and nucleotides. This unique position makes this compound an essential nutrient sensor. The cell translates these nutrient signals primarily through O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins catalyzed by O-GlcNAc transferase (OGT), which uses this compound as its sole donor substrate. This modification rivals phosphorylation in its scope and importance, regulating protein function, stability, and localization to impact key signaling networks like insulin (B600854), mTOR, and AMPK signaling. Dysregulation of this compound levels and O-GlcNAcylation is implicated in prevalent diseases, including diabetes, cancer, and neurodegeneration, making the HBP and its downstream effectors promising targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound's role as a nutrient sensor, details its integration with cellular signaling, presents quantitative data and key experimental protocols, and discusses its implications for drug development.
The Hexosamine Biosynthesis Pathway (HBP): The Metabolic Nexus
The sensing capability of this compound originates from its synthesis pathway, the HBP, which integrates inputs from several major metabolic routes.[1] Approximately 2-5% of cellular glucose is shunted into the HBP.[2] The pathway can generate this compound de novo or through a salvage pathway.
-
De Novo Synthesis: This primary route begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. The rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), utilizes glutamine to convert fructose-6-phosphate into glucosamine-6-phosphate.[3][4] Subsequent enzymatic steps involve acetylation (requiring acetyl-CoA) and uridylation (requiring UTP) to produce this compound.[5][6] Therefore, the final concentration of this compound is a direct reflection of the cellular status of glucose (carbohydrates), glutamine (amino acids), acetyl-CoA (fatty acids), and UTP (energy/nucleotides).[1][5][7]
-
Salvage Pathway: Cells can also generate this compound by recovering N-acetylglucosamine (GlcNAc) or glucosamine (B1671600) (GlcN) from the environment or from the degradation of glycoproteins.[5][6] These salvaged molecules can be phosphorylated and enter the HBP, bypassing the initial GFAT-catalyzed step.[6][8]
Caption: The Hexosamine Biosynthesis Pathway (HBP) integrates diverse nutrient inputs.
O-GlcNAcylation: Translating Nutrient Status into Cellular Signals
The intracellular concentration of this compound directly influences the activity of O-GlcNAc transferase (OGT), the sole enzyme responsible for attaching a single N-acetylglucosamine molecule to serine or threonine residues of target proteins.[9][10] This dynamic and reversible process, known as O-GlcNAcylation, is the primary mechanism by which this compound levels exert regulatory control.[2] The removal of the O-GlcNAc moiety is catalyzed by O-GlcNAcase (OGA).[9]
A key feature of O-GlcNAcylation is its intricate interplay with phosphorylation. Both modifications occur on serine/threonine residues and can compete for the same or adjacent sites on a protein.[1][11] This dynamic relationship allows for a sophisticated level of regulation where nutrient status (via O-GlcNAc) can directly modulate phosphorylation-dependent signaling cascades.[12] This crosstalk can lead to several outcomes:
-
Reciprocal Occupancy: O-GlcNAcylation and phosphorylation are mutually exclusive at a specific site.
-
Altered Substrate Specificity: O-GlcNAcylation at one site can promote or inhibit phosphorylation at a nearby site, and vice versa.
-
Functional Modulation: Both modifications can coexist on the same protein, leading to a complex combinatorial code that fine-tunes protein function.
Caption: The dynamic cycle of O-GlcNAcylation and its interplay with phosphorylation.
Crosstalk with Key Signaling Pathways
By modulating protein function through O-GlcNAcylation, this compound availability influences central signaling networks that govern cellular growth, metabolism, and stress responses.
Insulin Signaling
Chronic elevation of this compound is strongly linked to the development of insulin resistance.[11][12] In states of nutrient excess, increased flux through the HBP leads to hyper-O-GlcNAcylation of key components of the insulin signaling cascade, such as IRS-1, PI3K, and Akt. This modification can impede their necessary phosphorylation, thereby dampening the downstream signal and reducing glucose uptake by cells.[11][13] Transgenic overexpression of OGT in muscle and fat is sufficient to induce insulin resistance, supporting a causal role for this pathway in metabolic disease.[13]
AMPK and mTOR Signaling
AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are master regulators of cellular energy homeostasis and growth, respectively. The HBP is intricately linked with both:
-
AMPK: As a sensor of low energy (high AMP:ATP ratio), AMPK acts to conserve energy. It can phosphorylate and inhibit GFAT, thus downregulating the HBP when energy is scarce.[4][14] Conversely, O-GlcNAcylation of AMPK itself can inhibit its activity, creating a negative feedback loop that prevents AMPK activation under nutrient-replete conditions.[4][15]
-
mTOR: This pathway promotes anabolic processes in response to nutrient and growth factor availability. The mTOR pathway can regulate the expression and stability of OGT.[16][17] In turn, O-GlcNAcylation can modulate the activity of mTOR signaling components, often in a context-dependent manner. This crosstalk is particularly significant in cancer, where both pathways are frequently hyperactivated.[17][18]
Caption: Crosstalk between the HBP/O-GlcNAc axis and major nutrient signaling pathways.
Quantitative Data Presentation
Quantifying intracellular this compound levels is crucial for understanding the metabolic state of cells and tissues. While absolute concentrations can vary based on the model system and measurement technique, a systematic report has provided valuable benchmarks.[19]
Table 1: this compound Concentrations in Mouse Tissues and Cultured Cells
| Sample Type | This compound Concentration (pmol/µg protein) |
|---|---|
| Mouse Tissues | |
| Liver | 1.9 ± 0.2 |
| Kidney | 1.1 ± 0.1 |
| Heart | 0.4 ± 0.05 |
| Brain | 0.5 ± 0.03 |
| Skeletal Muscle | 0.2 ± 0.02 |
| Cultured Cells | |
| HEK293 | 3.6 ± 0.3 |
| HeLa | 4.8 ± 0.5 |
| C2C12 (myoblasts) | 1.9 ± 0.2 |
Data synthesized from Sunden et al., as reported in related reviews and protocols.[19][20] Values are representative means ± SEM.
Table 2: Relative Changes in this compound Levels Under Perturbation
| Cell/Tissue Type | Condition | Fold Change in this compound | Reference |
|---|---|---|---|
| Skeletal Muscle (transgenic mice) | GLUT1 Overexpression | 2-3 fold increase | [4] |
| Adipocytes | High Glucose + Insulin | ~1.3 fold increase (vs. 3.65 fold increase in glucose uptake) | [21] |
| Various Cell Lines | Glutamine Addition | Increase (qualitative) |[7] |
Key Experimental Protocols
Accurate measurement of this compound and O-GlcNAcylation is fundamental to studying this signaling axis. Below are detailed methodologies for key experiments.
Quantification of this compound
Protocol 1: Enzymatic Microplate Assay This method leverages the high specificity of OGT for its substrate, this compound, to quantify its concentration in cell or tissue lysates.[19][20][22]
Methodology:
-
Metabolite Extraction: Homogenize frozen tissue or cell pellets in a cold methanol/water solution. Precipitate macromolecules and lipids with chloroform, then centrifuge to separate phases. The upper aqueous phase containing polar metabolites (including this compound) is collected.[20]
-
Plate Coating: Coat a high-binding 96- or 384-well microplate with a synthetic O-GlcNAc acceptor peptide conjugated to a carrier protein like BSA. Incubate overnight at 4°C, then wash and block the plate.[20][22]
-
Enzymatic Reaction: Prepare a standard curve of known this compound concentrations. Add the extracted samples and standards to the wells, followed by an assay reagent mix containing recombinant human OGT and alkaline phosphatase (to remove the inhibitory reaction product, UDP). Incubate to allow O-GlcNAcylation of the coated peptide.[19][20]
-
Immunodetection: Wash the plate, then add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2 monoclonal antibody).[22]
-
Signal Development: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following a final wash, add a chemifluorescent or colorimetric HRP substrate (e.g., Amplex UltraRed) and measure the signal using a plate reader.[20]
-
Quantification: Determine the this compound concentration in samples by interpolating their signal values against the standard curve.
Caption: Workflow for the enzymatic quantification of this compound.
Detection of Protein O-GlcNAcylation
Protocol 2: Chemoenzymatic Labeling for Detection and Enrichment This powerful technique allows for sensitive detection and subsequent enrichment of O-GlcNAcylated proteins by attaching a chemical handle to the O-GlcNAc moiety.[23]
Methodology:
-
Cell Lysis: Prepare cell lysates in a buffer containing protease inhibitors and an OGA inhibitor (e.g., Thiamet-G) to preserve the O-GlcNAc modification.
-
Chemoenzymatic Labeling: Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and the UDP-sugar analog, UDP-GalNAz (N-azidoacetylgalactosamine). The Y289L GalT enzyme specifically transfers GalNAz onto terminal GlcNAc residues, creating an azide-tagged glycoprotein.[23]
-
Click Chemistry Reaction: To the azide-tagged lysate, add an alkyne-containing probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The choice of probe dictates the downstream application:
-
Alkyne-Biotin: For detection by streptavidin-HRP in a Western blot or for affinity purification/enrichment using streptavidin beads.[23]
-
Alkyne-Fluorophore (e.g., TAMRA): For direct in-gel fluorescence visualization or imaging.
-
-
Downstream Analysis:
-
Western Blotting: Separate the biotin-labeled proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize all O-GlcNAcylated proteins.
-
Enrichment for Mass Spectrometry: Incubate the biotin-labeled lysate with streptavidin-coated beads. After extensive washing, elute the captured proteins and analyze by LC-MS/MS to identify O-GlcNAcylated proteins and map modification sites.[24]
-
Caption: Workflow for chemoenzymatic labeling and analysis of O-GlcNAcylated proteins.
Implications for Drug Development
The central role of the HBP and O-GlcNAcylation in integrating metabolism and signaling makes them attractive targets for therapeutic intervention, particularly in oncology, metabolic disorders, and infectious diseases.
-
HBP Enzyme Inhibitors:
-
GFAT: As the rate-limiting enzyme, GFAT is a prime target. Inhibitors could potentially mitigate the effects of hyperglycemia in diabetes or curb the metabolic rewiring seen in cancer cells.[3][25]
-
GlmU: In bacteria, the bifunctional enzyme GlmU catalyzes the last two steps of this compound synthesis. Its absence in eukaryotes makes it an excellent target for developing novel antibiotics that disrupt bacterial cell wall synthesis without affecting the host.[26][27]
-
-
O-GlcNAc Cycling Inhibitors:
-
OGT Inhibitors: Blocking OGT could be beneficial in cancers where hyper-O-GlcNAcylation drives proliferation and survival.
-
OGA Inhibitors: Conversely, inhibiting OGA to raise O-GlcNAc levels has shown promise in models of neurodegenerative diseases like Alzheimer's, where reduced O-GlcNAcylation of proteins like tau is observed. Small molecule OGA inhibitors are currently in clinical development.[9]
-
Conclusion
This compound is far more than a simple metabolic intermediate; it is a sophisticated nutrient sensor that provides a real-time readout of the cell's metabolic health. By integrating signals from glucose, amino acid, fatty acid, and nucleotide pathways, the HBP generates a signal—the level of this compound—that is translated into widespread cellular changes through the dynamic post-translational modification, O-GlcNAcylation. This system's profound influence on insulin signaling, growth pathways, and stress responses places it at the heart of cellular homeostasis. A deeper understanding of this axis, facilitated by the robust experimental methods outlined here, will continue to uncover fundamental biological insights and pave the way for novel therapeutic strategies against a host of human diseases.
References
- 1. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biofgreat.org [biofgreat.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Frontiers | AMP-Activated Protein Kinase and O-GlcNAcylation, Two Partners Tightly Connected to Regulate Key Cellular Processes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Cross regulation between mTOR signaling and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound pathway: Potential target for inhibitor discovery against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
Regulation of the Hexosamine Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its end-product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), is the essential substrate for all forms of protein glycosylation, including N-linked glycosylation and the dynamic post-translational modification known as O-GlcNAcylation. Given its central role as a nutrient sensor and its involvement in a myriad of cellular processes, the HBP is tightly regulated at multiple levels. Dysregulation of this pathway is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the core regulatory mechanisms governing the HBP, presents quantitative data on its key components, details experimental protocols for its study, and visualizes its complex signaling interplay.
The Hexosamine Biosynthetic Pathway: An Overview
The HBP converts fructose-6-phosphate (B1210287) and glutamine into this compound through a series of four enzymatic steps.[1] This pathway typically utilizes 2-5% of cellular glucose.[2]
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) : As the rate-limiting enzyme, GFAT catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate (GlcN-6-P).[3][4]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA) : GlcN-6-P is then acetylated by GNA to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
N-acetylglucosamine-phosphate mutase (AGM) : GlcNAc-6-P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by AGM.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP) : Finally, UAP combines GlcNAc-1-P with UTP to generate the final product, this compound.
The salvage pathway offers an alternative route for this compound synthesis from exogenous glucosamine (B1671600).
References
- 1. mdpi.com [mdpi.com]
- 2. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
UDP-GlcNAc in Cell Signaling: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Signaling Nexus and its Therapeutic Potential
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands at a critical intersection of cellular metabolism and signaling, acting as a key substrate for the post-translational modification known as O-GlcNAcylation. This dynamic and ubiquitous modification of nuclear, cytoplasmic, and mitochondrial proteins plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of this compound levels and subsequent alterations in O-GlcNAcylation are increasingly implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the role of this compound in cell signaling pathways, with a focus on its synthesis, its function in O-GlcNAcylation, and its intricate interplay with key signaling networks such as insulin (B600854), mTOR, and Hippo. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this critical cellular hub.
The Hexosamine Biosynthesis Pathway: The Source of this compound
This compound is the end product of the hexosamine biosynthesis pathway (HBP), a metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] This positions this compound as a crucial nutrient sensor, with its intracellular concentration reflecting the overall metabolic state of the cell. The HBP utilizes approximately 2-5% of the glucose that enters the cell.
The key steps in the de novo synthesis of this compound are as follows:
-
Glucose is converted to Fructose-6-phosphate (B1210287) .
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme of the HBP, converts fructose-6-phosphate and glutamine to Glucosamine-6-phosphate .
-
Subsequent enzymatic reactions convert glucosamine-6-phosphate to This compound .
dot
The O-GlcNAcylation Cycle: A Dynamic Post-Translational Modification
This compound serves as the sole donor substrate for the addition of a single N-acetylglucosamine (GlcNAc) moiety to the serine and threonine residues of target proteins. This process, known as O-GlcNAcylation, is catalyzed by the enzyme O-GlcNAc transferase (OGT). The removal of the O-GlcNAc modification is carried out by O-GlcNAcase (OGA). This dynamic cycling of O-GlcNAc allows for rapid and reversible regulation of protein function, stability, localization, and interaction with other proteins.
dot
This compound and O-GlcNAcylation in Key Signaling Pathways
The levels of this compound and the subsequent O-GlcNAcylation of key signaling proteins have profound effects on cellular function. This section explores the interplay between O-GlcNAcylation and the insulin, mTOR, and Hippo signaling pathways.
Insulin Signaling
O-GlcNAcylation plays a critical role in modulating insulin signaling, and its dysregulation is strongly linked to insulin resistance. Several key components of the insulin signaling cascade are O-GlcNAcylated, often in a reciprocal manner to phosphorylation. For instance, increased O-GlcNAcylation of Insulin Receptor Substrate 1 (IRS-1) can inhibit its tyrosine phosphorylation, thereby dampening downstream signaling. Similarly, O-GlcNAcylation of Akt can reduce its phosphorylation and activity, leading to decreased glucose uptake.
dot
mTOR Signaling
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is intricately linked with the HBP and O-GlcNAcylation. mTOR can regulate O-GlcNAcylation by promoting the stability of OGT. Conversely, O-GlcNAcylation can influence mTOR signaling. For example, in some cancer cells, increased O-GlcNAcylation can stimulate the PI3K/Akt/mTOR pathway. This bidirectional crosstalk highlights a complex regulatory loop that integrates nutrient availability with cell growth signals.
dot
Hippo Signaling
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Recent studies have revealed a direct link between O-GlcNAcylation and the Hippo pathway. The core components of the Hippo pathway, such as LATS2 and the transcriptional co-activator YAP, are subject to O-GlcNAcylation.[2][3] O-GlcNAcylation of LATS2 can inhibit its kinase activity by disrupting its interaction with its co-activator MOB1.[2] Furthermore, O-GlcNAcylation of YAP at serine 109 prevents its phosphorylation by LATS1, leading to its stabilization and nuclear accumulation, thereby promoting the transcription of pro-proliferative and anti-apoptotic genes.[3] This O-GlcNAc-mediated inhibition of the Hippo pathway's tumor-suppressive function highlights a critical mechanism by which metabolic status can influence tissue growth and oncogenesis.
Detailed Methodology:
-
Cell Lysis: Lyse cells in a buffer containing protease and OGA inhibitors to preserve the O-GlcNAc modification.
-
Enzymatic Labeling: Incubate the cell lysate with a mutant β-1,4-galactosyltransferase (GalT(Y289L)) and UDP-N-azidogalactosamine (UDP-GalNAz). The GalT(Y289L) enzyme specifically transfers GalNAz to terminal O-GlcNAc residues, introducing an azide (B81097) group.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach an alkyne-containing probe (e.g., alkyne-biotin, alkyne-fluorophore) to the azide-modified O-GlcNAcylated proteins.
-
Enrichment (for proteomics): For mass spectrometry analysis, enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Detection: Detect the labeled proteins by Western blotting using an anti-biotin antibody or streptavidin-HRP, or by fluorescence imaging if a fluorescent probe was used.
O-GlcNAc Site Mapping by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying the specific serine or threonine residues that are O-GlcNAcylated. Various MS-based strategies have been developed to map O-GlcNAc sites.
Detailed Methodology (ETD-based):
-
Protein Digestion: Digest the protein sample (either a purified protein or an enriched mixture of O-GlcNAcylated proteins) with a protease such as trypsin.
-
Enrichment of O-GlcNAcylated Peptides: Enrich the O-GlcNAcylated peptides from the complex mixture using methods like chemoenzymatic labeling followed by affinity purification.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Electron-transfer dissociation (ETD) is a preferred fragmentation method as it tends to preserve the labile O-GlcNAc modification on the peptide backbone, allowing for precise site localization.
-
Data Analysis: Analyze the MS/MS spectra to identify the peptides and pinpoint the O-GlcNAcylated serine or threonine residues.
Implications for Drug Development
The central role of this compound and O-GlcNAcylation in a multitude of cellular processes, particularly in the context of disease, makes this pathway an attractive target for therapeutic intervention.
Targeting OGT and OGA:
-
OGT Inhibitors: Inhibition of OGT can reduce overall O-GlcNAcylation levels. This approach is being explored for the treatment of cancers where hyper-O-GlcNAcylation is a driving factor.
-
OGA Inhibitors: Conversely, inhibiting OGA leads to an increase in O-GlcNAcylation. This strategy is being investigated for neurodegenerative diseases like Alzheimer's, where reduced O-GlcNAcylation of proteins like tau is implicated in pathology.
This compound as a Potential Biomarker:
Given that this compound levels reflect the metabolic state of the cell and are altered in various diseases, there is growing interest in its potential as a biomarker for disease diagnosis and prognosis. Further research is needed to validate its clinical utility.
Overcoming Drug Resistance:
Aberrant O-GlcNAcylation has been shown to contribute to resistance to various cancer therapies, including chemotherapy and targeted therapies. For example, hyper-O-GlcNAcylation can promote resistance to cisplatin (B142131) in lung cancer cells. Targeting the O-GlcNAc pathway may therefore represent a promising strategy to overcome drug resistance and improve the efficacy of existing cancer treatments.
Conclusion
This compound and the O-GlcNAcylation it governs represent a fundamental regulatory hub that integrates cellular metabolism with a wide range of signaling pathways. The intricate crosstalk with insulin, mTOR, and Hippo signaling underscores its importance in maintaining cellular homeostasis and its involvement in the pathogenesis of major human diseases. The continued development of sophisticated analytical techniques to quantify this compound and map O-GlcNAcylation sites will undoubtedly provide deeper insights into the complex roles of this modification. For drug development professionals, the this compound/O-GlcNAc axis offers a wealth of opportunities for the discovery of novel therapeutic agents to combat cancer, metabolic disorders, and neurodegenerative diseases. A thorough understanding of this core signaling nexus is paramount for harnessing its full therapeutic potential.
References
- 1. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying UDP-GlcNAc Levels in Cultured Cells: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a central hub for cellular metabolism and signaling. As the end-product of the hexosamine biosynthetic pathway (HBP), its intracellular concentration reflects the metabolic status of the cell, integrating glucose, amino acid, fatty acid, and nucleotide metabolism. This compound is the essential substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins, and a fundamental building block for the synthesis of glycoproteins, glycolipids, and glycosaminoglycans. Given its pivotal role in cellular processes, the accurate quantification of this compound levels in cultured cells is paramount for understanding disease pathogenesis and for the development of novel therapeutics.
This application note provides a detailed overview and protocols for the quantification of this compound in cultured cells, focusing on three principal methodologies: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and a recently developed enzymatic assay.
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The intracellular pool of this compound is primarily maintained by the Hexosamine Biosynthetic Pathway (HBP). This pathway shunts a small percentage of glucose from glycolysis to produce this compound. The diagram below illustrates the key steps in the HBP.
Data Presentation: this compound Levels in Cultured Mammalian Cells
The following table summarizes this compound concentrations in various commonly used cultured cell lines, as determined by the enzymatic assay.[1][2]
| Cell Line | Cell Type/Origin | Mean this compound (pmol/106 cells) | Standard Deviation |
| 293T | Human embryonic kidney | 134 | 42 |
| NIH/3T3 | Mouse embryonic fibroblasts | 64 | 2.6 |
| HCT116 | Human colorectal carcinoma | 120 | 25 |
| AML12 | Mouse hepatocyte | 220 | 56 |
| Hepa1-6 | Mouse hepatoma | 160 | 35 |
| HeLa | Human cervical carcinoma | 520 | 160 |
| Primary Mouse Fibroblasts | Primary cells | 102 | 16 |
Experimental Protocols
I. Sample Preparation: Extraction of this compound from Cultured Cells
Accurate quantification of this compound begins with a robust and reproducible extraction method. The following protocol is suitable for all three quantification methods described below.[3]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 60% Methanol (MeOH)
-
Ice-cold Chloroform (B151607)
-
Cell scrapers
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold 60% MeOH to the dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 500 µL of ice-cold water to the tube.
-
Add 1 mL of ice-cold chloroform to the tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Three phases will be visible: an upper aqueous phase (containing polar metabolites like this compound), a protein interphase, and a lower organic phase.
-
Carefully collect the upper aqueous phase into a new microcentrifuge tube.
-
The extracted this compound is now ready for quantification.
II. Quantification Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a traditional method for the quantification of nucleotide sugars. Anion-exchange chromatography is typically employed to separate this compound from other cellular metabolites.[4][5]
Materials:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., CarboPac PA1)
-
Mobile Phase A: 1 mM NaOH
-
Mobile Phase B: 1 M Sodium Acetate in 1 mM NaOH
-
This compound standard
Protocol:
-
Equilibrate the anion-exchange column with 80% Mobile Phase A and 20% Mobile Phase B.
-
Inject the extracted sample or this compound standard onto the column.
-
Elute with a gradient of Mobile Phase B:
-
0-10 min: 20-55% B
-
10-25 min: 55% B
-
25-35 min: 55-80% B
-
35-40 min: 80-100% B
-
40-50 min: 100% B
-
-
Detect this compound by UV absorbance at 260 nm.
-
Quantify the amount of this compound in the sample by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.
III. Quantification Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound. Hydrophilic interaction liquid chromatography (HILIC) is often used for separation prior to mass spectrometric analysis.[6][7]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
HILIC column (e.g., Amide column)
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled this compound)
Protocol:
-
Resuspend the dried cell extract in the initial mobile phase conditions.
-
Inject the sample onto the HILIC column.
-
Separate this compound using a gradient of decreasing Mobile Phase B.
-
Perform mass spectrometric analysis in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
IV. Quantification Method 3: Enzymatic Assay
This recently developed method provides a sensitive and specific way to measure this compound without the need for specialized chromatography equipment.[1][2][4] The assay is based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT) and subsequent immunodetection of the modification.[4]
Materials:
-
Recombinant human OGT
-
O-GlcNAc acceptor peptide
-
Alkaline phosphatase
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent substrate
-
Microplate reader
-
This compound standard
Protocol:
-
Prepare a standard curve of this compound.
-
In a microplate, combine the cell extract or this compound standard with a reaction mixture containing recombinant OGT, the O-GlcNAc acceptor peptide, and alkaline phosphatase.
-
Incubate to allow the O-GlcNAcylation reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the detection substrate.
-
Measure the signal using a microplate reader.
-
Determine the concentration of this compound in the samples from the standard curve.
Conclusion
The quantification of this compound is essential for understanding its role in cellular physiology and disease. This application note has provided an overview of the key methods available for this purpose, along with detailed protocols and representative data. The choice of method will depend on the specific research question, available equipment, and desired sensitivity and throughput. The enzymatic assay offers a convenient and sensitive alternative to traditional chromatographic methods, making the quantification of this compound more accessible to a broader range of researchers.
References
- 1. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for UDP-GlcNAc Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction and quantification of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) from tissue samples. This compound is a critical intermediate in cellular metabolism, serving as the substrate for protein O-GlcNAcylation, a key post-translational modification involved in a myriad of cellular processes.[1][2][3] Accurate measurement of this compound levels is crucial for understanding the regulation of the Hexosamine Biosynthesis Pathway (HBP) and its implications in various physiological and pathological states.[1]
Introduction to this compound and its Significance
This compound is the end-product of the HBP, a metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][4] As the sole substrate for O-GlcNAc transferase (OGT), this compound availability is a critical determinant of protein O-GlcNAcylation levels.[1][4] This dynamic glycosylation plays a crucial role in regulating signaling pathways, transcription, and cellular stress responses. Consequently, aberrant this compound levels have been implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making its quantification a valuable tool in drug development and biomedical research.
Quantitative Data Summary
The following table summarizes reported this compound concentrations in various mouse tissues, providing a baseline for expected values. These concentrations were determined using an enzymatic assay following a methanol-chloroform extraction procedure.[5]
| Tissue | Mean this compound Concentration (pmol/mg tissue) | Standard Deviation (SD) |
| Liver | 241 | 57 |
| Kidney | 145 | 37 |
| Heart | 41.6 | 9.3 |
| Skeletal muscle (quadriceps) | 13.7 | 0.8 |
Experimental Protocols
Two primary methodologies for the analysis of this compound from tissue samples are presented: a solvent-based extraction method compatible with a subsequent enzymatic assay for high-throughput analysis, and an overview of analysis by chromatography.
Protocol 1: Methanol-Chloroform Extraction for Polar Metabolites
This protocol is adapted from procedures demonstrated to achieve high recovery of nucleotide sugars and is suitable for subsequent quantification by an enzymatic assay or mass spectrometry.[5]
Materials:
-
Frozen tissue samples
-
Pre-cooled 1.5 mL or 2 mL microtubes
-
Dry ice
-
Ice-cold 60% Methanol (B129727) (MeOH)
-
Microtube pestle homogenizer or roughened glass-to-glass tissue grinder for fibrous tissues[3]
-
Probe sonicator
-
Chloroform (B151607) (CHCl₃)
-
Nuclease-free water
-
Centrifugal vacuum evaporator (optional)
-
Diethyl ether (optional)
Procedure:
-
Sample Preparation: Weigh 10–25 mg of snap-frozen tissue in a pre-cooled 1.5 mL microtube on dry ice. It is critical to keep the samples frozen to halt metabolic activity.[3]
-
Homogenization:
-
For soft tissues like liver and kidney, add 0.5 mL of ice-cold 60% MeOH and homogenize for 10 seconds using a microtube pestle homogenizer.[6]
-
For more fibrous tissues such as skeletal muscle, a more rigorous method like a glass-to-glass tissue grinder is recommended.[3]
-
Immediately place the homogenized sample back on dry ice.
-
-
Sonication: Further disrupt the tissue by probe sonication on ice.[2][6]
-
Phase Separation:
-
Collection of Polar Metabolites: Three distinct layers will be visible:
-
Upper aqueous layer: Contains polar metabolites, including this compound.[2][6]
-
Interphase: A thin solid layer containing precipitated proteins.[6][7]
-
Lower organic layer: Contains lipids.[6]
-
Carefully collect the upper aqueous layer without disturbing the interphase and transfer it to a new pre-cooled microtube.
-
-
Solvent Removal (Optional):
-
Option 1 (Vacuum Evaporation): Evaporate the methanol from the aqueous extract using a centrifugal vacuum evaporator. Be cautious as aqueous methanolic extracts are prone to bumping (boiling over).[2][3]
-
Option 2 (Diethyl Ether Wash): Add 1.4 mL of diethyl ether, vortex for ~5 seconds, and briefly centrifuge. Discard the upper ether layer. Repeat this wash three times.[2]
-
-
Storage: Store the final aqueous extract containing this compound at -80°C until further analysis.[2]
Protocol 2: Quantification by Enzymatic Microplate Assay
This method relies on the O-GlcNAcylation of a substrate peptide by OGT, with the amount of product being proportional to the this compound in the sample.[5][8][9] The resulting O-GlcNAcylated peptide is then detected via an antibody-based method.[1][2]
Key Steps:
-
Plate Coating: A microplate is coated with an O-GlcNAc-acceptor peptide complex.[2]
-
Enzymatic Reaction: The extracted tissue sample (containing this compound) is added to the wells along with recombinant OGT and alkaline phosphatase. Alkaline phosphatase is crucial as it removes the reaction byproduct UDP, a potent inhibitor of OGT.[1][5]
-
Immunodetection: The newly formed O-GlcNAc modification on the peptide is detected using a specific primary antibody (e.g., RL2).[1][2]
-
Signal Generation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a fluorescent or colorimetric HRP substrate for signal development and reading.[2]
Alternative Quantification Methods: HPLC and LC-MS
High-Pressure Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this compound quantification.[1] However, a significant challenge is the separation of this compound from its epimer, UDP-GalNAc, due to their nearly identical physicochemical properties.[1][9][10] Specialized chromatographic methods, such as hydrophilic interaction liquid chromatography (HILIC) or anion-exchange HPLC, are often required to achieve separation.[1][10][11]
Diagrams and Visualizations
Hexosamine Biosynthesis Pathway (HBP)
The HBP is the metabolic pathway responsible for the de novo synthesis of this compound from glucose.
Caption: The Hexosamine Biosynthesis Pathway leading to this compound synthesis.
This compound Extraction Workflow from Tissue
This diagram illustrates the major steps involved in the extraction of this compound from tissue samples for downstream analysis.
Caption: Workflow for this compound extraction from tissue samples.
O-GlcNAcylation Signaling Pathway
This diagram shows the central role of this compound as the substrate for O-GlcNAc Transferase (OGT) in modifying nuclear and cytoplasmic proteins, a process reversed by O-GlcNAcase (OGA).
Caption: The dynamic cycle of protein O-GlcNAcylation.
References
- 1. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
UDP-GlcNAc metabolic labeling with azido sugars.
An in-depth guide to the metabolic labeling of UDP-GlcNAc-derived glycans using azido (B1232118) sugars, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the underlying principles, key applications, detailed experimental protocols, and quantitative data, supplemented with visual diagrams of the core biochemical and experimental workflows.
Application Notes
Principle of the Technology
Metabolic glycan labeling is a powerful two-step technique used to study glycans in living systems.[1][2] This method, also known as metabolic oligosaccharide engineering, leverages the cell's natural biosynthetic pathways to incorporate sugar analogs containing a bioorthogonal chemical reporter—most commonly an azide (B81097) group—into various glycoconjugates like glycoproteins and glycolipids.[3][4]
The process begins by introducing a peracetylated azido sugar, such as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), to cells in culture.[3] The acetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the azido sugar enters the hexosamine biosynthetic pathway (HBP) or a related salvage pathway. The cell's own enzymes process the azido sugar into an activated nucleotide sugar analog (e.g., UDP-N-azidoacetylglucosamine or CMP-N-azidoacetylneuraminic acid), which is then used by glycosyltransferases to build glycans on proteins and lipids.
The incorporated azide group acts as a chemical "handle." Because the azide is abiotic and chemically inert within the cellular environment, it does not perturb the biological system. This handle can then be specifically and covalently linked to a probe molecule in a second step via highly selective bioorthogonal chemistry. This allows for the visualization, enrichment, and identification of the labeled glycoconjugates.
Key Bioorthogonal Detection Chemistries
Once glycans are tagged with azide groups, they can be detected using one of two primary bioorthogonal ligation reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Often referred to as "copper-free click chemistry," this reaction involves the cycloaddition of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). This reaction is highly efficient, specific, and occurs readily under physiological conditions without the need for the cytotoxic copper catalyst used in the original copper-catalyzed click chemistry (CuAAC). This makes it ideal for labeling live cells.
-
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond. Like SPAAC, the Staudinger ligation is bioorthogonal and does not require a catalyst, making it suitable for biological applications.
The choice of probe molecule (e.g., a fluorescent dye for imaging, or biotin (B1667282) for affinity purification and proteomics) determines the downstream application.
Key Applications
-
Visualization of Glycans: Enables high-resolution imaging of the cellular glycome to study its localization and trafficking in response to various stimuli or disease states.
-
Glycoproteomic Analysis: Allows for the specific enrichment of azide-labeled glycoproteins from complex cell lysates using biotin probes, followed by identification and quantification via mass spectrometry.
-
Cell-Type-Specific Labeling: Can be used to label and track specific cell populations in co-cultures or in vivo models.
-
High-Throughput Analysis: The methodology is compatible with flow cytometry for the quantitative analysis of cell-surface glycan expression at the single-cell level.
Quantitative Data Summary
The optimal conditions for metabolic labeling can vary significantly depending on the cell type, the specific azido sugar used, and the experimental goals. The following table summarizes empirically determined quantitative parameters from various studies.
| Reagent/Parameter | Concentration Range | Cell Type(s) | Incubation Time | Notes |
| Ac4ManNAz | 10–50 µM | A549, Jurkat, HeLa | 1–3 days | 10 µM is often effective and minimizes potential cellular perturbation. Concentrations of 50 µM can impact cell physiology in some lines, like Jurkat cells. |
| Ac4ManNAz | >100 µM | CHO cells (for mAb production) | Not specified | Higher concentrations were necessary to achieve observable labeling of a specific monoclonal antibody via mass spectrometry. |
| DBCO-Fluorophore | 20–50 µM | A549, various | 1 hour | This is the typical concentration for the subsequent SPAAC "click" reaction for visualization. |
| SiaNAz Labeling | 50 µM Ac4ManNAz | HEK/293T cells | 48 hours | Used for producing pseudoviruses with labeled envelope glycoproteins. |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows involved in this technique.
Caption: Azido sugars enter salvage pathways to form activated sugar donors for glycosylation.
Caption: Workflow: labeling, ligation, and analysis (imaging, cytometry, or proteomics).
Caption: Comparison of SPAAC and Staudinger ligation for labeling azido-modified glycans.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the general procedure for incorporating azide groups into the cell surface glycans of mammalian cells using Ac4ManNAz.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium appropriate for the cell line
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10-50 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Plate cells in the desired culture vessel (e.g., 6-well plates, or glass-bottom dishes for microscopy) at a density that will allow for logarithmic growth throughout the incubation period, aiming for 70-80% confluency at the end.
-
Metabolic Labeling: Thaw the Ac4ManNAz stock solution. Add the stock solution directly to the cell culture medium to achieve the desired final concentration (a starting range of 10-50 µM is recommended). Swirl the plate gently to mix.
-
Incubation: Return the cells to their normal growth conditions (e.g., 37°C, 5% CO2) and incubate for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, carefully aspirate the medium. Gently wash the cells twice with pre-warmed (37°C) sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-labeled and ready for downstream bioorthogonal ligation.
Protocol 2: Visualization of Labeled Glycans via SPAAC
This protocol details the fluorescent labeling of azide-modified cells using a DBCO-conjugated dye for analysis by microscopy or flow cytometry.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)
-
DMSO
-
PBS, pH 7.4 (or serum-free medium)
-
Optional: 4% Paraformaldehyde (PFA) in PBS for fixation
-
Optional: DAPI stain for nuclear counterstaining
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Prepare a stock solution of the DBCO-dye in DMSO. Dilute the stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 20-50 µM).
-
Labeling Reaction: Add the DBCO-dye staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess, unreacted dye.
-
Imaging: Add fresh medium or PBS to the cells and image immediately using a fluorescence microscope with the appropriate filter sets.
Procedure for Fixed-Cell Imaging:
-
Fixation: After metabolic labeling (Protocol 1) and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate cells with a DAPI solution for 5 minutes to stain the nuclei, then wash twice with PBS.
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope.
Protocol 3: Sample Preparation for Glycoproteomic Analysis
This protocol describes the enrichment of azide-labeled glycoproteins for subsequent identification by mass spectrometry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Alkyne-Biotin probe
-
Click chemistry reaction components (e.g., for CuAAC if performed on lysate)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., high-salt buffer, urea (B33335) buffer, PBS)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Trypsin, sequencing grade
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest and wash the azide-labeled cells. Lyse the cell pellet using an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (protein lysate). Determine the protein concentration using a standard assay (e.g., BCA).
-
Biotinylation via Click Chemistry: Perform a click reaction on the cell lysate by adding the alkyne-biotin probe to tag the azido-labeled glycoproteins. If using CuAAC, appropriate copper, ligand, and reducing agent must be added. Incubate to allow the reaction to proceed.
-
Enrichment of Glycoproteins: Add streptavidin beads to the biotinylated lysate and incubate (e.g., for 1-2 hours at 4°C with rotation) to capture the labeled glycoproteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins. This may include washes with high-salt, urea, and PBS buffers.
-
On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer. Add trypsin and incubate overnight at 37°C with shaking to digest the captured glycoproteins into peptides.
-
Sample Preparation for Mass Spectrometry: Centrifuge the beads and collect the supernatant containing the digested peptides. The peptides can then be desalted (e.g., using a C18 StageTip) and prepared for analysis by LC-MS/MS to identify the glycoproteins and their sites of glycosylation.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro O-GlcNAcylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, mitochondrial, and cytoplasmic proteins.[1][2][3] This process is catalyzed by O-GlcNAc transferase (OGT), which utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor.[4][5] The removal of O-GlcNAc is carried out by O-GlcNAcase (OGA).[3][4][6] O-GlcNAcylation plays a crucial role in regulating a multitude of cellular processes, including signal transduction, transcription, and cell cycle control.[1][2][3] Dysregulation of O-GlcNAcylation has been implicated in various diseases such as diabetes, cancer, and neurodegenerative disorders.[1][2][3]
The in vitro O-GlcNAcylation assay using purified OGT and this compound is a fundamental tool for studying the function of OGT, identifying its substrates, and screening for potential inhibitors. This document provides detailed protocols and application notes for performing this assay.
Principle of the Assay
The in vitro O-GlcNAcylation assay is based on the enzymatic transfer of a GlcNAc moiety from a donor substrate, this compound, to a specific serine or threonine residue on a target protein or peptide substrate, catalyzed by purified OGT. The extent of O-GlcNAcylation can then be detected and quantified using various methods, including radioisotope labeling, antibody-based detection, or by measuring the reaction byproduct, UDP.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the O-GlcNAcylation signaling pathway and a general experimental workflow for the in vitro assay.
Caption: O-GlcNAcylation Signaling Pathway.
Caption: In Vitro OGT Assay Experimental Workflow.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Purified OGT | Recombinant human OGT, >80% purity |
| OGT Substrate | Synthetic peptide (e.g., CKII-derived peptide) or purified protein |
| This compound | High purity (>98%) |
| Radiolabeled this compound | [3H]this compound or [14C]this compound (for radioactive assays) |
| OGT Assay Buffer | 50 mM Tris-HCl or Sodium Cacodylate (pH 6.0-7.5) |
| Divalent Cations | 5-10 mM MgCl₂ or MnCl₂ |
| BSA | 1 mg/mL (to prevent non-specific binding) |
| OGA Inhibitor | Thiamet-G or PUGNAc (optional, to prevent deglycosylation) |
| Stop Solution | 50 mM Formic Acid or SDS-PAGE loading buffer |
| Detection Reagents | Varies by method (e.g., anti-O-GlcNAc antibody, scintillation fluid) |
| 96-well plates | White plates for luminescence, clear for absorbance |
Experimental Protocols
Protocol 1: Radioactive Filter Binding Assay
This is a classic and sensitive method for quantifying OGT activity.
1. Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube or 96-well plate.
-
For a final volume of 50 µL, combine the components as detailed in the table below.
| Component | Final Concentration | Example Volume (for 50 µL) |
| OGT Assay Buffer (10x) | 1x | 5 µL |
| OGT Substrate (e.g., CKII peptide) | 3-15 mM | Variable |
| Purified OGT | 20-100 nM | Variable |
| [3H]this compound | 0.5-1 µCi | Variable |
| Divalent Cations (e.g., MnCl₂) | 5 mM | Variable |
| BSA (10 mg/mL) | 1 mg/mL | 5 µL |
| Nuclease-free water | - | To 50 µL |
2. Incubation:
-
Incubate the reaction mixture at 20-37°C for 30-60 minutes.[7] Optimal temperature and time may need to be determined empirically. OGT can be less stable at 37°C.[8]
3. Stopping the Reaction:
-
Terminate the reaction by adding 450 µL of 50 mM formic acid.[7]
4. Separation of Labeled Substrate:
-
Separate the radiolabeled peptide/protein from unincorporated [3H]this compound using SP-Sephadex or C18 cartridges.[7]
-
For SP-Sephadex, load the reaction mixture onto a column equilibrated with 50 mM formic acid and wash with 10 mL of the same buffer.[7]
-
For C18 cartridges, after loading, wash sequentially with 50 mM formic acid, 50 mM formic acid with 1 M NaCl, and finally with water.[7]
5. Detection:
-
Elute the labeled substrate from the column/cartridge.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: ELISA-Based Assay
This non-radioactive method offers a safer and high-throughput alternative.
1. Plate Coating:
-
Coat a 96-well ELISA plate with the OGT substrate (e.g., Casein Kinase II) overnight at 4°C.[9]
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. O-GlcNAcylation Reaction:
-
Prepare the reaction mixture as described in Protocol 1, but using non-radiolabeled this compound.
| Component | Final Concentration |
| OGT Assay Buffer | 1x |
| Purified OGT | Variable |
| This compound | 100 µM - 1 mM |
| Divalent Cations | 5-10 mM |
-
Add the reaction mixture to the coated wells and incubate at 37°C for 30-60 minutes.
3. Detection:
-
Wash the plate to remove reaction components.
-
Add a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6) and incubate for 1 hour at room temperature.[9][10]
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
After a final wash, add an HRP substrate (e.g., TMB) and measure the absorbance using a plate reader.[9]
Protocol 3: UDP-Glo™ Glycosyltransferase Assay
This commercial assay measures the amount of UDP produced during the OGT reaction, which is proportional to the enzyme's activity.
1. O-GlcNAc Transferase Reaction:
-
Set up the OGT reaction in a solid white 96-well plate.[11]
| Component | Final Concentration |
| HEPES Buffer (pH 7.0) | 100 mM |
| MnCl₂ | 5 mM |
| This compound | 100 µM |
| OGT Substrate | 50 µM |
| Purified OGT | Variable |
-
Incubate at room temperature for 30-60 minutes.[11]
2. UDP Detection:
-
Add an equal volume of UDP Detection Reagent to each well. This reagent terminates the OGT reaction and initiates a luciferase-based reaction that converts the generated UDP to a light signal.[11]
-
Incubate for 1 hour at room temperature.[11]
3. Measurement:
-
Measure the luminescence using a plate reader.[11]
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison. This includes substrate concentrations, enzyme concentrations, inhibitor IC50 values (if applicable), and measured signals (e.g., CPM, absorbance, luminescence).
Example Data Table:
| Sample | OGT (nM) | Substrate (µM) | This compound (µM) | Signal (e.g., Luminescence) |
| No Enzyme Control | 0 | 50 | 100 | 150 |
| Positive Control | 50 | 50 | 100 | 25000 |
| Test Inhibitor 1 | 50 | 50 | 100 | 12000 |
| Test Inhibitor 2 | 50 | 50 | 100 | 5000 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Inactive OGT | Use freshly purified or commercially sourced OGT. Check storage conditions. |
| Poor substrate | Test different known OGT substrates. | |
| Suboptimal reaction conditions | Optimize pH, ion concentration, temperature, and incubation time. | |
| High Background | Non-specific antibody binding | Increase washing steps, include blocking agents (e.g., BSA). |
| Contaminating enzyme activity | Use highly purified reagents. Include appropriate controls. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Plate reader variability | Ensure the plate reader is calibrated and settings are consistent. |
Conclusion
The in vitro O-GlcNAcylation assay is a versatile and powerful tool in glycobiology and drug discovery. The choice of protocol depends on the specific research question, available equipment, and desired throughput. By carefully following these detailed protocols and optimizing the assay conditions, researchers can obtain reliable and reproducible data to further elucidate the roles of O-GlcNAcylation in health and disease.
References
- 1. Detecting O-GlcNAc using in vitro sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Functions of Protein O-GlcNAcylation with Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Chemical biology tools to interrogate the roles of O-GlcNAc in immunity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New ELISA-based method for the detection of O-GlcNAc transferase activity in vitro | Semantic Scholar [semanticscholar.org]
- 10. Tools for functional dissection of site-specific O-GlcNAcylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00052C [pubs.rsc.org]
- 11. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of UDP-GlcNAc Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of Uridine (B1682114) Diphosphate N-acetylglucosamine (UDP-GlcNAc) analogs. This powerful approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis to produce a wide range of modified sugar nucleotides. These analogs are invaluable tools for studying glycosyltransferases, developing enzyme inhibitors, and probing the roles of glycans in biological processes.
Introduction to Chemoenzymatic Synthesis of this compound Analogs
Uridine 5'-diphospho-N-acetylglucosamine (this compound) is a crucial precursor in the biosynthesis of a vast array of glycoconjugates in eukaryotes and prokaryotes, including glycoproteins, glycolipids, and peptidoglycan.[1][2] Analogs of this compound with modifications on the GlcNAc moiety are powerful tools for glycobiology research and drug discovery. Chemoenzymatic synthesis offers a highly efficient and stereoselective route to these analogs, overcoming many challenges of purely chemical synthesis.[3][4]
A common and effective chemoenzymatic strategy involves a one-pot, multi-enzyme system.[3][5] This approach typically utilizes a kinase to phosphorylate the starting GlcNAc analog at the anomeric position, followed by a pyrophosphorylase to couple the resulting sugar-1-phosphate with a uridine nucleotide triphosphate (UTP). An inorganic pyrophosphatase is often included to drive the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.[1]
Key Enzymes in this compound Analog Synthesis
Several enzymes have been identified and utilized for their catalytic efficiency and substrate promiscuity in the synthesis of this compound analogs.
-
N-acetylhexosamine 1-kinase (NahK): This enzyme, often sourced from Bifidobacterium longum, catalyzes the phosphorylation of GlcNAc and its analogs at the C1 position using ATP as the phosphate (B84403) donor.[1][3] It has been shown to tolerate a range of modifications on the GlcNAc scaffold.[3]
-
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU): This bifunctional enzyme, commonly from Escherichia coli or Pasteurella multocida, possesses both acetyltransferase and uridyltransferase activity.[1][3] The uridyltransferase domain catalyzes the transfer of a UMP moiety from UTP to the GlcNAc-1-phosphate analog, forming the desired UDP-sugar.
-
Human UDP-GalNAc Pyrophosphorylase (AGX1): As an alternative to GlmU, AGX1 has demonstrated a broader substrate tolerance, particularly for analogs modified at the C2 and C6 positions of GalNAc and GlcNAc, often providing higher yields for substrates that are poorly accepted by GlmU.[6]
-
Inorganic Pyrophosphatase (PPase): This enzyme is crucial for driving the pyrophosphorylation reaction to completion by hydrolyzing the inorganic pyrophosphate (PPi) byproduct, which can be inhibitory to the uridyltransferase.[1]
One-Pot Three-Enzyme Synthesis Workflow
The one-pot, three-enzyme system represents a highly efficient method for producing this compound analogs. The workflow minimizes intermediate purification steps, saving time and improving overall yield.
Caption: One-pot, three-enzyme chemoenzymatic synthesis of this compound analogs.
Quantitative Data on this compound Analog Synthesis
The following tables summarize the reported yields for the synthesis of various this compound analogs using different enzymatic systems. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Synthesis Yields using GlmU
| Starting GlcNAc-1-P Analog | Modification | Yield (%) | Reference |
| GlcNAc-1-P | None (Natural) | >95% | [7] |
| GalNAc-1-P | C4-epimer | 65% | [8] |
| GlcN-TFA-1-P | N-trifluoroacetyl | >70% | [7] |
| GlcN-alkyne-1-P | N-alkyne | Moderate | [7] |
| 6-deoxy-GlcNAc-1-P | C6-deoxy | Good | [9] |
| 6-azido-GlcNAc-1-P | C6-azido | Low | [6] |
| 6-fluoro-GlcNAc-1-P | C6-fluoro | Good | [9] |
| GlcN-azidoacetyl-1-P | N-azidoacetyl | Moderate | [2] |
Table 2: Synthesis Yields using AGX1
| Starting Sugar-1-P Analog | Modification | Yield (%) | Reference |
| GalNAc-1-P | C4-epimer | >80% | [6] |
| GlcNAc-1-P | None (Natural) | >80% | [6] |
| 6-deoxy-GalNAc-1-P | C6-deoxy | >60% | [6] |
| 6-azido-GalNAc-1-P | C6-azido | >60% | [6] |
| 6-azido-GlcNAc-1-P | C6-azido | >60% | [6] |
| 2-azido-Gal-1-P | C2-azido | >80% | [6] |
| 2-azido-Glc-1-P | C2-azido | >80% | [6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound Analogs
This protocol describes a general method for the one-pot, three-enzyme synthesis of this compound analogs.
Materials:
-
GlcNAc analog
-
ATP disodium (B8443419) salt
-
UTP trisodium (B8492382) salt
-
Tris-HCl buffer (100 mM, pH 8.0-9.0)
-
MgCl₂
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) or human UDP-GalNAc pyrophosphorylase (AGX1)
-
Inorganic pyrophosphatase (PPase) from yeast
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the GlcNAc analog (e.g., 20 mM final concentration), ATP (e.g., 30 mM), and UTP (e.g., 30 mM) in Tris-HCl buffer.
-
Add MgCl₂ to a final concentration of 10-20 mM.
-
Add NahK (e.g., 0.1 mg/mL), GlmU or AGX1 (e.g., 0.1 mg/mL), and PPase (e.g., 5 units/mL).
-
Adjust the final volume with deionized water.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-24 hours.
-
-
Reaction Quenching:
-
Once the reaction is complete, quench it by adding an equal volume of cold ethanol (B145695) or by heating at 95°C for 5 minutes to precipitate the enzymes.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound analog.
-
Protocol 2: Purification of this compound Analogs by HPLC
This protocol outlines a general method for the purification of this compound analogs using anion-exchange or reverse-phase HPLC.
Materials:
-
Crude reaction mixture (supernatant from Protocol 1)
-
HPLC system with a suitable column (e.g., anion-exchange or C18)
-
Mobile phase buffers (e.g., for anion-exchange: Buffer A - 50 mM ammonium (B1175870) bicarbonate, Buffer B - 1 M ammonium bicarbonate; for reverse-phase: Buffer A - 0.1% trifluoroacetic acid in water, Buffer B - 0.1% trifluoroacetic acid in acetonitrile)
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Filter the supernatant from the quenched reaction through a 0.22 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Elute the this compound analog using a suitable gradient of the mobile phase.
-
Monitor the elution profile using a UV detector at 262 nm (for the uridine base).
-
-
Fraction Collection and Lyophilization:
-
Collect the fractions corresponding to the this compound analog peak.
-
Combine the relevant fractions and lyophilize to remove the volatile mobile phase buffers.
-
The purified this compound analog can be stored as a solid at -20°C or below.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical chemoenzymatic synthesis and purification workflow for this compound analogs.
Caption: General workflow for the synthesis and purification of this compound analogs.
References
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 3. One-pot three-enzyme synthesis of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot three-enzyme synthesis of this compound derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of UDP-GlcNAc-Modified Proteins Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the detection and analysis of O-GlcNAc modified proteins utilizing click chemistry. O-GlcNAcylation is a dynamic post-translational modification crucial in various cellular processes, and its dysregulation is implicated in several diseases.[1][2][3] Click chemistry offers a bio-orthogonal approach to specifically label and enrich these modified proteins for downstream analysis.[1][4]
Two primary strategies are employed for introducing a bio-orthogonal handle onto O-GlcNAcylated proteins: metabolic labeling in living cells and chemoenzymatic labeling of cell or tissue lysates.
1. Metabolic Labeling: In this approach, cells are cultured with a modified monosaccharide analog, such as peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) or peracetylated N-azidoacetylgalactosamine (Ac4GalNAz). These analogs are metabolized by the cell and incorporated into UDP-GlcNAc, which is then transferred onto proteins by O-GlcNAc transferase (OGT). The incorporated azide (B81097) group can then be selectively reacted with an alkyne-containing reporter tag, such as biotin (B1667282) or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
2. Chemoenzymatic Labeling: This in vitro method utilizes a mutant form of β-1,4-galactosyltransferase (Y289L GalT) to transfer an azido-modified galactose analog, N-azidoacetylgalactosamine (GalNAz), from UDP-GalNAz onto terminal O-GlcNAc residues on proteins within a cell lysate. The azide handle is then available for click chemistry-mediated conjugation to a reporter molecule. This method is particularly useful for studying endogenous O-GlcNAcylation levels without metabolic interference.
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized click chemistry to identify O-GlcNAc modified proteins and their sites of modification.
Table 1: Identification of O-GlcNAc Modified Proteins in Different Cell Lines
| Cell Line | Labeling Method | Number of Identified Proteins | Reference |
| MCF-7 | Metabolic (Azido-GlcNAc) | 32 | |
| C2C12 Myotubes | Chemoenzymatic (Azido-GalNAc) | 342 | |
| Single Cell Line | Metabolic (Azide-modified GlcNAc) | ~1500 | |
| HEK293T | Not Specified | 336 |
Table 2: Identification of O-GlcNAc Modification Sites
| Cell Line/Tissue | Labeling Method | Number of Identified Sites | Number of Proteins | Reference |
| Single Cell Line | Metabolic (Azide-modified GlcNAc) & β-elimination | 192 | 82 | |
| Single Cell Line | Metabolic (Azide-modified GlcNAc) & β-elimination | 185 | 80 | |
| C2C12 Myotubes | Chemoenzymatic (Azido-GalNAc) | 620 | 342 | |
| Mouse Brain & HeLa Nuclei | Chemoenzymatic & Phospho-alkyne CLICK | 42 (unique peptides) | Not Specified |
Signaling Pathway and Experimental Workflows
References
- 1. Identification of new O-GlcNAc modified proteins using a click-chemistry-based tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of UDP-GlcNAc by Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a central hub for cellular metabolism and signaling. As the end-product of the hexosamine biosynthesis pathway (HBP), its levels are influenced by glucose, amino acid, fatty acid, and nucleotide metabolism. This compound is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins, and a fundamental building block for the synthesis of glycoproteins, proteoglycans, and glycolipids. Dysregulation of this compound levels has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making its accurate quantification essential for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the sensitive and specific detection of this compound in biological samples using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS).
Signaling Pathway
The synthesis of this compound occurs via the Hexosamine Biosynthesis Pathway (HBP). This pathway integrates metabolites from several major metabolic routes.[1][2] Glucose enters the cell and is converted to fructose-6-phosphate (B1210287). A key regulatory step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). Subsequent enzymatic steps lead to the formation of this compound.[3] this compound then acts as a substrate for O-linked N-acetylglucosamine transferase (OGT), which attaches the GlcNAc moiety to serine and threonine residues of target proteins, a process known as O-GlcNAcylation. This modification is reversible, with O-GlcNAcase (OGA) catalyzing the removal of the GlcNAc group.[4]
Caption: Hexosamine Biosynthesis and O-GlcNAcylation Pathway.
Experimental Workflow
The quantification of this compound by LC-MS involves several key steps, from sample collection to data analysis. The workflow is designed to ensure the stability of the analyte and the accuracy of the results.
Caption: this compound LC-MS Quantification Workflow.
Protocols
1. Sample Preparation
a. From Cultured Mammalian Cells
-
Cell Seeding: Seed cells in a 6-well plate and culture until they reach the desired confluency.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scraping: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the cell suspension vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator (SpeedVac).
-
Storage: Store the dried metabolite extract at -80°C until LC-MS analysis.
b. From Tissues
-
Tissue Collection: Harvest tissues and immediately snap-freeze in liquid nitrogen.[5] Store at -80°C.
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol using a bead beater or a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Storage: Store the dried extract at -80°C until analysis.
2. HILIC-LC-MS/MS Analysis
This protocol is adapted from a method designed to separate this compound from its epimer, UDP-GalNAc.
-
LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A HILIC column (e.g., an amide-based column) is recommended for optimal separation.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Sample Reconstitution: Reconstitute the dried extracts in 100 µL of 50% acetonitrile.
-
Injection Volume: 5-10 µL.
| Parameter | Value |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Gradient | 0-5 min: 80% B5-15 min: 80% to 50% B15-15.1 min: 50% to 80% B15.1-20 min: 80% B |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound should be optimized for the instrument used. A common transition is the fragmentation of the precursor ion [M-H]⁻ at m/z 606.1 to a product ion.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 606.1 | 385.1 | 20 |
| This compound (Qualifier) | 606.1 | 403.1 | 15 |
Quantitative Data
The following table summarizes representative this compound levels in various mammalian cell lines and tissues, as determined by LC-MS.
| Sample Type | Cell Line/Tissue | This compound Level (pmol/10⁶ cells or pmol/mg tissue) | Reference |
| Cell Line | 293T | 130 ± 20 | ResearchGate |
| Cell Line | NIH/3T3 | 60 ± 10 | ResearchGate |
| Cell Line | HCT116 | 210 ± 30 | ResearchGate |
| Cell Line | AML12 | 350 ± 40 | ResearchGate |
| Cell Line | Hepa1-6 | 520 ± 60 | ResearchGate |
| Cell Line | HeLa | 480 ± 50 | ResearchGate |
| Tissue | Mouse Brain | ~62 pmol/mg | |
| Tissue | Mouse Heart | ~40-60 pmol/mg (as UDP-HexNAc) | |
| Tissue | Rat Brain | ~130 pmol/mg (as UDP-HexNAc) |
Note: The levels of this compound can vary significantly depending on the cell type, growth conditions, and extraction method. The data presented here are for comparative purposes.
Conclusion
The HILIC-LC-MS/MS method described provides a robust and sensitive platform for the quantification of this compound in a variety of biological samples. The ability to separate this compound from its epimer, UDP-GalNAc, is a significant advantage of this technique. Accurate measurement of this compound levels is crucial for understanding the regulation of the hexosamine biosynthesis pathway and its role in health and disease, and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cri.utsw.edu [cri.utsw.edu]
Application Notes and Protocols for UDP-GlcNAc Quantification
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical intermediate in cellular metabolism, serving as the monosaccharide donor for protein O-GlcNAcylation, a dynamic post-translational modification involved in a myriad of cellular processes including signaling, transcription, and metabolism. The accurate quantification of this compound levels is essential for researchers in cell biology, oncology, and drug development to understand the functional consequences of altered nutrient flux through the hexosamine biosynthetic pathway (HBP).
While direct competitive ELISA kits for the small molecule this compound are not widely available, a robust and sensitive enzymatic microplate assay has been developed for its quantification in various biological samples. This method utilizes commercially available reagents to achieve reliable results. This document provides detailed application notes and a step-by-step protocol for this enzymatic assay.
It is important to note that commercially available ELISA kits related to this compound primarily target enzymes involved in its metabolism or transport, such as O-linked N-acetylglucosamine (GlcNAc) transferase (OGT), this compound:betaGal beta-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), and the this compound transporter SLC35A3[1][2][3][4][5]. These kits are valuable for studying the expression levels of these proteins but do not directly measure the concentration of the this compound metabolite itself.
Principle of the Enzymatic Assay for this compound Quantification
The assay quantifies this compound by leveraging the enzymatic activity of O-GlcNAc Transferase (OGT). In the presence of this compound, OGT transfers N-acetylglucosamine to an acceptor peptide. The resulting O-GlcNAcylated peptide is then detected immunologically using an antibody specific for the O-GlcNAc modification. The signal generated is proportional to the amount of this compound in the sample. To prevent product inhibition of OGT by UDP, alkaline phosphatase is included in the reaction to hydrolyze the UDP as it is formed[6].
Figure 1: Principle of the enzymatic assay for this compound quantification.
Application Notes
This assay is suitable for the quantification of this compound in a variety of sample types, including:
-
Cultured mammalian cells
-
Soft tissues (e.g., liver, kidney, brain)
-
Fibrous tissues (e.g., skeletal muscle, heart)
The sample extraction procedure is designed to allow for the parallel analysis of this compound, protein O-GlcNAcylation, and the expression levels of OGT and O-GlcNAcase (OGA) from the same biological sample[6][7][8].
Experimental Protocols
A. Reagent Preparation
The following table outlines the preparation of necessary reagents. Many of these components are commercially available from various suppliers.
| Reagent | Composition | Storage |
| TBS-T (Wash Buffer) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.5 | 4°C |
| Antibody Diluent | 1% BSA in TBS-T | 4°C |
| Assay Reagent | 50 mM BIS-TRIS (HCl) pH 7.0, 5 mM Mg-acetate, 0.3 mg/ml BSA, 25 U/ml Alkaline Phosphatase, 15 µg/ml OGT | Prepare fresh, keep on ice |
| Amplex UltraRed HRP Substrate | 100 µM Amplex UltraRed, 1 mM H₂O₂ in 100 mM potassium phosphate (B84403) buffer, pH 6.7 | Prepare fresh, protect from light |
| This compound Standards | Prepare a 1 mM stock solution of this compound in water. Perform serial dilutions to create standards ranging from 0 to 100 µM. | -20°C |
B. Sample Preparation: Metabolite Extraction
-
Homogenization: Homogenize ~10 mg of tissue or cell pellet in 0.5 mL of ice-cold 60% methanol. For fibrous tissues, a glass-to-glass tissue grinder is recommended[7].
-
Sonication: Sonicate the homogenate to ensure complete lysis.
-
Phase Separation: Add 225 µL of chloroform (B151607) and vortex vigorously. Centrifuge at 18,000 x g for 3 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound. The protein pellet at the interphase can be saved for subsequent Western blot analysis.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator. The dried metabolites can be stored at -80°C.
C. Assay Procedure
The following workflow outlines the key steps of the enzymatic microplate assay.
Figure 2: Experimental workflow for the this compound enzymatic microplate assay.
-
Plate Coating: Coat a high-binding 96-well plate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C[7].
-
Blocking: Wash the plate with TBS-T and block with a suitable blocking buffer (e.g., 1% BSA in TBS-T) for 1 hour at room temperature.
-
O-GlcNAcylation Reaction:
-
Reconstitute dried samples and standards in water.
-
Add 16 µL of Assay Reagent to each well.
-
Add 4 µL of sample or standard to the corresponding wells.
-
Incubate for 1-2 hours at 30°C to allow the enzymatic reaction to proceed.
-
-
Immunodetection:
-
Wash the plate three times with TBS-T.
-
Add the primary antibody (e.g., anti-O-GlcNAc RL2 mouse monoclonal antibody) diluted in antibody diluent[9]. Incubate for 1 hour at room temperature.
-
Wash the plate three times with TBS-T.
-
Add the HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in antibody diluent. Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly with TBS-T.
-
-
Signal Development and Reading:
-
Add the freshly prepared HRP substrate (e.g., Amplex UltraRed) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Read the fluorescence or absorbance on a microplate reader at the appropriate wavelength.
-
D. Data Analysis
-
Subtract the average blank (0 µM this compound standard) from all readings.
-
Generate a standard curve by plotting the signal versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their signals from the standard curve.
-
Normalize the this compound concentration to the initial amount of tissue or protein content of the sample.
Summary of Quantitative Parameters
| Parameter | Value/Range | Notes |
| Sample Size | 5-20 mg tissue / 1-5 million cells | Adjust based on expected this compound content. |
| Standard Curve Range | 0 - 100 µM this compound | Perform a 1:2 serial dilution for an 8-point curve[7]. |
| Reaction Volume | 20 µL | 16 µL Assay Reagent + 4 µL sample[9]. |
| O-GlcNAcylation Incubation | 1-2 hours at 30°C | |
| Antibody Incubation | 1 hour per antibody at room temperature | |
| Detection Method | Fluorescence or Colorimetric | Dependent on the chosen HRP substrate. |
By following these detailed protocols, researchers can accurately and reliably quantify this compound levels in a wide range of biological samples, providing valuable insights into the regulation and function of the hexosamine biosynthetic pathway and O-GlcNAcylation.
References
- 1. mybiosource.com [mybiosource.com]
- 2. biocompare.com [biocompare.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Bovine UDP-N-acetylglucosamine transporter, SLC35A3 ELISA Kit (MBS9342782-5x96-Strip-Wells) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. lifescience-market.com [lifescience-market.com]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [helda.helsinki.fi]
- 9. biorxiv.org [biorxiv.org]
Synthesis of Fluorescently Labeled UDP-GlcNAc Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of fluorescently labeled Uridine (B1682114) Diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) probes. These probes are invaluable tools for studying enzymes that utilize this compound as a substrate, such as O-GlcNAc transferases (OGT) and chitin (B13524) synthases, which are implicated in numerous physiological and pathological processes, including cancer and neurodegenerative diseases.
Introduction
Uridine diphosphate N-acetylglucosamine (this compound) is a critical sugar nucleotide that serves as the donor substrate for O-GlcNAc transferase (OGT), an enzyme that catalyzes the addition of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a multitude of cellular processes. The development of fluorescently labeled this compound probes allows for the direct and sensitive detection of OGT activity and the screening of potential inhibitors.
This guide details a robust chemoenzymatic approach for the synthesis of these vital research tools. The methodology combines the efficiency and specificity of enzymatic synthesis to generate a this compound analog bearing a reactive handle, followed by chemical coupling to a fluorescent dye.
Chemoenzymatic Synthesis Workflow
The synthesis of fluorescently labeled this compound probes is a multi-step process that begins with the enzymatic conversion of a modified GlcNAc analog to its UDP-sugar derivative. This is followed by the chemical attachment of a fluorescent reporter group.
Figure 1: Chemoenzymatic synthesis workflow.
Signaling Pathways of Interest
This compound is the end product of the Hexosamine Biosynthetic Pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Fluctuations in cellular nutrient levels are reflected in the concentration of this compound, which in turn modulates the activity of OGT.
Figure 2: HBP and O-GlcNAcylation cycle.
Quantitative Data Summary
The following tables summarize the yields for the enzymatic synthesis of this compound analogs and the spectroscopic properties of various fluorescently labeled probes.
Table 1: Yields of Enzymatic Synthesis of this compound Analogs
| Starting Material | Product | Enzyme(s) | Yield (%) | Reference |
| GlcNAc | This compound | NahK, PmGlmU, PmPpA | 81 | [1] |
| GlcNTFA | UDP-GlcNTFA | NahK, PmGlmU, PmPpA | 97 | [1] |
| GlcN3 | UDP-GlcN3 | NahK, PmGlmU, PmPpA | 54 | [1] |
| GlcNAc6N3 | UDP-GlcNAc6N3 | NahK, PmGlmU, PmPpA | 72 | [1] |
| Various GlcNAc/GalNAc analogs | Corresponding UDP-sugar analogs | AGX1 | 10-65 | [2] |
Table 2: Spectroscopic Properties of Fluorescent this compound Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Dansyl | ~338 | 520-580 (solvent dependent) | 0.07 (in water) - 0.66 (in dioxane) | 4,300 | |
| NBD | ~465 | ~535 | Not Reported | ~13,000 | |
| Rhodamine B | ~555 | ~575 | ~0.31 | ~110,000 | |
| BODIPY FL | ~503 | ~512 | ~0.97 | ~80,000 |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound-Amine
This protocol describes the "one-pot" three-enzyme synthesis of UDP-2-amino-2-deoxy-glucose (UDP-GlcNH2) from glucosamine (B1671600), which serves as the precursor for fluorescent labeling.
Materials:
-
Glucosamine hydrochloride
-
ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt
-
UTP (Uridine 5'-triphosphate) trisodium (B8492382) salt
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
N-acetylhexosamine 1-kinase (NahK)
-
Pasteurella multocida N-acetylglucosamine 1-phosphate uridylyltransferase (PmGlmU)
-
Inorganic pyrophosphatase (PmPpA)
-
Deionized water
Procedure:
-
In a centrifuge tube, dissolve glucosamine hydrochloride (1.0 eq.), ATP (1.2 eq.), and UTP (1.2 eq.) in Tris-HCl buffer (100 mM final concentration) and MgCl₂ (10 mM final concentration).
-
Add the enzymes NahK, PmGlmU, and PmPpA to the reaction mixture. The optimal enzyme concentrations may need to be determined empirically but can be started at approximately 0.2 mg/mL for each enzyme.
-
Adjust the final volume with deionized water.
-
Incubate the reaction mixture at 37°C with gentle shaking. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, terminate the reaction by heating at 100°C for 5 minutes.
-
Centrifuge the reaction mixture to pellet the precipitated enzymes.
-
The supernatant containing UDP-GlcNH₂ can be purified by anion-exchange chromatography or used directly in the next labeling step after buffer exchange.
Protocol 2: Fluorescent Labeling of this compound-Amine with NHS-Ester Dyes
This protocol provides a general procedure for coupling an amine-reactive (NHS-ester) fluorescent dye to the amino group of UDP-GlcNH₂.
Materials:
-
UDP-GlcNH₂ (from Protocol 1)
-
NHS-ester of the desired fluorescent dye (e.g., Dansyl-NHS, NBD-NHS, Rhodamine B-NHS, BODIPY FL-NHS)
-
Anhydrous DMSO or DMF
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
Hydroxylamine (B1172632) (optional, for quenching)
-
Deionized water
Procedure:
-
Dissolve the UDP-GlcNH₂ in sodium bicarbonate buffer.
-
Immediately before use, prepare a stock solution of the NHS-ester fluorescent dye in anhydrous DMSO or DMF (typically 10 mg/mL).
-
Add the NHS-ester dye solution to the UDP-GlcNH₂ solution. A 5- to 10-fold molar excess of the dye is recommended to ensure efficient labeling.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubating for an additional 30 minutes.
-
The fluorescently labeled this compound probe is now ready for purification.
Protocol 3: Purification of Fluorescently Labeled this compound Probes by HPLC
High-performance liquid chromatography (HPLC) is the method of choice for purifying the fluorescently labeled this compound probes from unreacted dye and other reaction components.
Materials:
-
Crude fluorescently labeled this compound probe solution
-
HPLC system with a UV-Vis or fluorescence detector
-
Reversed-phase C18 column (analytical or preparative)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the crude reaction mixture onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at the absorbance maximum of the fluorescent dye and at 262 nm for the uridine moiety.
-
Collect the fractions corresponding to the fluorescently labeled this compound probe.
-
Combine the pure fractions and remove the organic solvent by lyophilization or speed-vacuum centrifugation.
-
The purified probe can be stored at -20°C or -80°C.
Conclusion
The chemoenzymatic synthesis of fluorescently labeled this compound probes provides a powerful and versatile method for producing high-quality reagents for studying O-GlcNAc-modifying enzymes. The protocols outlined in this document offer a detailed guide for researchers to synthesize and purify these essential tools, enabling further investigation into the critical roles of O-GlcNAcylation in health and disease.
References
Troubleshooting & Optimization
Troubleshooting low yield in enzymatic synthesis of UDP-GlcNAc.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), particularly when experiencing low yields.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experimental workflow.
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in the enzymatic synthesis of this compound can stem from several factors. The most common issues include suboptimal reaction conditions, enzyme instability or inactivity, substrate limitations, and product-related inhibition. A systematic review of your protocol and reagents is the first step in diagnosing the problem.
Q2: How can I determine if my enzyme activity is the problem?
Enzyme activity is critical for a successful synthesis. Here are steps to check if your enzyme is active:
-
Enzyme Purity and Concentration: Verify the purity of your enzyme preparation (e.g., GlmU or a combination of NahK and GlmU) using SDS-PAGE. An inaccurate protein concentration can lead to the addition of insufficient enzyme.
-
Storage and Handling: Ensure that enzymes have been stored at the correct temperature (typically -20°C or -80°C) and have not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.
-
Activity Assay: If possible, perform a separate, small-scale activity assay for each enzyme to confirm its functionality before setting up the large-scale synthesis.
Q3: The reaction starts well but seems to stop before all the substrate is consumed. What could be causing this?
This is a classic sign of product inhibition or a change in reaction conditions over time.
-
Pyrophosphate (PPi) Inhibition: The uridyltransferase reaction catalyzed by GlmU releases pyrophosphate (PPi) as a byproduct.[1][2] Accumulation of PPi can inhibit the forward reaction.[1][2]
-
Solution: Add a supplementary enzyme, inorganic pyrophosphatase (PPA), to your reaction mixture. PPA hydrolyzes PPi to two molecules of inorganic phosphate, driving the equilibrium towards this compound formation.[1]
-
-
pH Shift: The enzymatic reaction can cause a shift in the pH of the buffer, moving it away from the optimal range for your enzyme(s). Monitor the pH of the reaction over time and adjust if necessary.
-
Substrate Degradation: Ensure your substrates, particularly UTP and Acetyl-CoA, are not degrading over the course of the reaction. Prepare them fresh and store them appropriately.
Q4: I am using the bifunctional enzyme GlmU. Are there specific considerations for this enzyme?
Yes, the bifunctional nature of GlmU (N-acetylglucosamine-1-phosphate uridyltransferase and glucosamine-1-phosphate acetyltransferase) presents unique considerations.
-
Two Independent Active Sites: The acetyltransferase and uridyltransferase activities reside in two distinct domains. While they are on the same protein, a problem with one activity can create a bottleneck for the overall synthesis.
-
Cofactor Requirements: The acetyltransferase activity requires acetyl-CoA, while the uridyltransferase activity requires UTP and Mg²⁺. Ensure all necessary cofactors are present in saturating concentrations.
-
Thiol Sensitivity: The acetyltransferase activity of some GlmU orthologs, like that from E. coli, can be sensitive to oxidation and may require a reducing agent like β-mercaptoethanol for stability.
Q5: What are the optimal reaction conditions for this compound synthesis?
Optimal conditions can vary depending on the specific enzymes used (e.g., source organism). However, general guidelines are as follows:
-
pH: The optimal pH for the uridyltransferase activity of GlmU is typically around 7.5 to 9.0.
-
Temperature: A temperature of 37°C is commonly used.
-
Divalent Cations: Mg²⁺ is an essential cofactor for the uridyltransferase activity of GlmU. Its concentration should be optimized, typically in the range of 5-20 mM.
Experimental Protocols and Data
Standard Protocol for One-Pot Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common methodologies for the synthesis of this compound using N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU).
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Uridine-5'-triphosphate (UTP)
-
Adenosine-5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
Purified NahK enzyme
-
Purified GlmU enzyme
-
Inorganic Pyrophosphatase (PPA)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components. The final concentrations should be optimized for your specific enzymes.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC or TLC.
-
Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
-
Enzyme Removal: Incubate the mixture at 4°C for 30 minutes, then centrifuge to pellet the precipitated enzymes.
-
Purification: The supernatant containing this compound can be purified using anion-exchange chromatography or other suitable methods.
Quantitative Data Summary
The following tables summarize typical reaction component concentrations and kinetic parameters for the enzymes involved in this compound synthesis.
Table 1: Typical Reaction Component Concentrations
| Component | Final Concentration Range | Reference |
| GlcNAc | 20 - 50 mM | |
| ATP | 25 - 50 mM | |
| UTP | 15 - 30 mM | |
| MgCl₂ | 10 - 20 mM | |
| Tris-HCl Buffer | 50 - 100 mM | |
| NahK | 1 - 2 mg/mL | |
| GlmU | 1 - 2 mg/mL | |
| PPA | 1 - 5 U/mL |
Table 2: Kinetic Parameters of GlmU Uridyltransferase Activity
| Substrate | K_m_ Value | Organism |
| GlcNAc-1-P | Varies (µM to mM range) | E. coli, M. tuberculosis |
| UTP | Varies (µM to mM range) | E. coli, M. tuberculosis |
Note: K_m_ values can vary significantly based on the source of the enzyme and the specific assay conditions.
Visual Guides
Enzymatic Synthesis Pathway of this compound
Caption: Two-step enzymatic synthesis of this compound from GlcNAc.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yield issues.
Key Component Relationships in this compound Synthesis
References
How to improve the efficiency of UDP-GlcNAc metabolic labeling?
Welcome to the technical support center for UDP-GlcNAc metabolic labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound metabolic labeling?
A1: this compound metabolic labeling is a powerful chemical biology technique used to study O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This technique allows for the visualization, identification, and functional characterization of O-GlcNAc modified proteins, which play crucial roles in various cellular processes and are implicated in diseases such as cancer, diabetes, and neurodegeneration.[1][4]
Q2: How does metabolic labeling of O-GlcNAcylated proteins work?
A2: The strategy involves introducing a modified monosaccharide, a metabolic chemical reporter (MCR), into cells. These MCRs, typically analogs of GlcNAc or GalNAc containing a bioorthogonal handle like an azide (B81097) or an alkyne, are processed by the cell's own metabolic pathways to produce a modified this compound analog. The enzyme O-GlcNAc transferase (OGT) then transfers this modified sugar onto its protein substrates. The bioorthogonal handle can then be selectively reacted with a probe (e.g., a fluorophore or biotin) via click chemistry for detection and analysis.
Q3: What are the key metabolic pathways involved in the incorporation of labeled sugars?
A3: Two primary pathways are involved: the Hexosamine Biosynthetic Pathway (HBP) and the Salvage Pathway. The HBP synthesizes this compound from glucose and other nutrients. The salvage pathway can utilize free GlcNAc or GalNAc to generate this compound or UDP-GalNAc, respectively. When using acetylated sugar analogs like tetra-acetylated N-azidoacetylglucosamine (Ac4GlcNAz) or tetra-acetylated N-azidoacetylgalactosamine (Ac4GalNAz), the acetyl groups enhance cell permeability, and intracellular esterases remove them to allow the sugar to enter the salvage pathway.
Troubleshooting Guide
Issue 1: Low or No Detectable Labeling Signal
Possible Cause 1: Inefficient metabolic conversion of the sugar analog.
-
Explanation: Studies have shown that labeling with Ac4GlcNAz can be inefficient in many cell types. This is often due to a metabolic bottleneck at the this compound pyrophosphorylase (AGX1/2) step in the GlcNAc salvage pathway, which shows reduced efficiency for the azide-functionalized substrate.
-
Solution 1: Switch to Ac4GalNAz. Ac4GalNAz is often a more robust labeling agent. It enters the N-acetylgalactosamine salvage pathway and is converted to UDP-GalNAz. The enzyme UDP-galactose-4'-epimerase (GALE) then efficiently converts UDP-GalNAz to UDP-GlcNAz, bypassing the inefficient AGX1/2 step in the GlcNAc salvage pathway.
-
Solution 2: Overexpress AGX1/2. Overexpression of this compound pyrophosphorylase can help to overcome the metabolic bottleneck and improve the conversion of GlcNAz-1-phosphate to UDP-GlcNAz, thereby increasing labeling efficiency with Ac4GlcNAz.
-
Solution 3: Use engineered enzymes. Mutant forms of AGX1, such as AGX1(F383G), have been developed to enhance the production of modified this compound analogs and can significantly improve labeling efficiency.
Possible Cause 2: Suboptimal concentration of the metabolic label or incubation time.
-
Explanation: The optimal concentration of the sugar analog and the required incubation time can vary significantly between different cell types and experimental conditions. Insufficient concentration or time will lead to a weak signal, while excessively high concentrations can be toxic.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific cell line. Start with concentrations and times reported in the literature and titrate accordingly.
Quantitative Data Summary: Ac4GalNAz vs. Ac4GlcNAz Labeling Efficiency
| Precursor | Relative Labeling Efficiency | Key Metabolic Step | Reference |
| Ac4GlcNAz | Low to Moderate | Rate-limited by this compound pyrophosphorylase (AGX1/2) | |
| Ac4GalNAz | High | Bypasses AGX1/2 bottleneck via GALE-mediated epimerization of UDP-GalNAz to UDP-GlcNAz |
Issue 2: High Background or Non-Specific Labeling
Possible Cause 1: Off-target reactions.
-
Explanation: While bioorthogonal click chemistry reactions are highly specific, some non-specific labeling can occur. Additionally, some metabolic chemical reporters have been reported to undergo side reactions, such as S-GlcNAcylation on cysteine residues.
-
Solution: Include appropriate controls in your experiment. A key control is to perform the click reaction on lysate from unlabeled cells. This will help you identify any non-specific binding of your detection reagent. To address potential S-GlcNAcylation, newer generations of metabolic labels are being developed to avoid problematic chemical groups.
Possible Cause 2: Incomplete removal of excess detection reagents.
-
Explanation: Insufficient washing after the click chemistry reaction can leave behind unbound fluorophore or biotin (B1667282) probes, leading to high background.
-
Solution: Ensure thorough washing steps are included in your protocol after the click reaction to remove any excess detection reagents.
Experimental Protocols & Methodologies
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz
-
Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase during labeling.
-
Preparation of Ac4GalNAz Stock Solution: Prepare a sterile stock solution of Ac4GalNAz in DMSO (e.g., 50 mM).
-
Metabolic Labeling: Add the Ac4GalNAz stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay like the BCA assay.
Protocol 2: Click Chemistry Reaction for Protein Labeling
This protocol is for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Prepare Click Chemistry Reagents:
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate (B8700270) or THPTA)
-
Copper chelator (e.g., TBTA)
-
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing azide-modified proteins), the alkyne-probe, the copper chelator, and the copper(II) sulfate.
-
Initiate Reaction: Add the reducing agent to the mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as in-gel fluorescence scanning, western blotting, or mass spectrometry.
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways for this compound synthesis.
Caption: General experimental workflow for metabolic labeling.
References
- 1. pnas.org [pnas.org]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Challenges of UDP-GlcNAc Quantification: A Technical Support Guide
Welcome to the Technical Support Center for UDP-GlcNAc Quantification Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and troubleshoot issues encountered during the quantification of UDP-N-acetylglucosamine (this compound). Here, you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and comparative data to support your research endeavors.
This compound is a critical nucleotide sugar that serves as the donor substrate for O-GlcNAcylation, a dynamic post-translational modification implicated in a wide array of cellular processes and diseases.[1] Accurate quantification of this compound is therefore paramount to understanding its regulatory roles. However, the journey to precise measurement is often fraught with challenges, from sample preparation to data analysis. This guide aims to provide clear and actionable solutions to these common hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that users may encounter during this compound quantification.
Sample Preparation and Extraction
Question: My this compound recovery is low. What are the common causes and how can I improve it?
Answer: Low recovery of this compound is a frequent issue stemming from suboptimal extraction procedures. Here are the key factors to consider:
-
Inadequate Quenching: Metabolism must be halted instantly to prevent enzymatic degradation of this compound. Ensure that your tissue or cell samples are snap-frozen in liquid nitrogen immediately upon collection. For cultured cells, rapid aspiration of media followed by the addition of ice-cold extraction solvent is crucial.
-
Inefficient Lysis: Incomplete cell or tissue disruption will lead to poor extraction efficiency. For tissues, homogenization using a pestle homogenizer followed by probe sonication in ice-cold 60% methanol (B129727) is effective.[2] For cultured cells, direct lysis in the extraction solvent on the plate is recommended.
-
Improper Solvent Choice: A common and effective method for extracting polar metabolites like this compound is a two-phase extraction using a mixture of methanol, water, and chloroform. This method has been shown to yield high recovery for nucleotide sugars.[2][3]
-
Sample Handling: Keep samples on dry ice or at -80°C throughout the extraction process to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided.
Enzymatic Assay Issues
Question: I am seeing high background or no signal in my enzymatic this compound assay. What could be wrong?
Answer: High background or a lack of signal in an enzymatic assay often points to issues with reagents, enzyme activity, or interfering substances.
-
Problem: High Background
-
Incomplete Removal of Endogenous O-GlcNAcylated Proteins: Ensure that the sample extraction method effectively removes proteins. The methanol-chloroform-water extraction method is designed to precipitate proteins at the interface.[2]
-
Antibody Cross-Reactivity: The primary antibody (e.g., RL2) may cross-react with other glycosylated proteins in blocking agents like skimmed milk. Using a high-purity BSA for blocking is recommended.[4]
-
-
Problem: No Signal or Weak Signal
-
Inactive O-GlcNAc Transferase (OGT): OGT is sensitive to storage conditions. Store the enzyme in 50% glycerol (B35011) at -20°C or as snap-frozen aliquots at -80°C.[5] Verify the activity of your OGT batch.
-
UDP Inhibition: The enzymatic reaction product, UDP, is a potent inhibitor of OGT.[4] Including alkaline phosphatase in the reaction mixture is crucial to degrade UDP and prevent feedback inhibition.[4]
-
Interfering Substances: High concentrations of cations (e.g., >50 mM Na+ or K+) can inhibit OGT activity. Ensure that your sample buffers are compatible with the assay conditions. Other nucleotides can also interfere, though the inclusion of a phosphatase helps to mitigate this.
-
Incorrect Reagent Preparation: Thaw all reagents completely and mix them gently before preparing the reaction mix. Avoid repeated freeze-thaw cycles of the this compound standards.[2]
-
Chromatography (HPLC and LC-MS) Problems
Question: I am having trouble separating this compound from its epimer, UDP-GalNAc. What chromatographic strategies can I employ?
Answer: The co-elution of this compound and UDP-GalNAc is a significant challenge in both HPLC and LC-MS methods due to their nearly identical physicochemical properties.[6][7]
-
HPLC Strategy: Anion-exchange HPLC with a borate (B1201080) buffer can be used to separate the two epimers. This method typically follows an initial separation of the total UDP-HexNAc fraction.[6][7]
-
LC-MS Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective. Using an amide column with an optimized mobile phase of water and acetonitrile (B52724) containing ammonium (B1175870) hydroxide (B78521) can achieve complete separation of this compound and UDP-GalNAc, making it suitable for direct MS analysis.[8][9]
Question: My peaks are tailing or splitting in my HPLC/LC-MS analysis. What are the likely causes and solutions?
Answer: Poor peak shape can compromise quantification. Here’s how to troubleshoot:
-
Peak Tailing:
-
Cause: Often caused by secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups on silica-based columns) or a partially blocked column frit.[10]
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (for basic analytes).
-
Use a high-purity, well-endcapped column.
-
Backflush the column to remove frit contamination.[10]
-
Ensure the sample is fully dissolved in the mobile phase.
-
-
-
Peak Splitting:
-
Cause: Can result from a disrupted sample path, such as a void at the column inlet, or from injecting the sample in a solvent much stronger than the mobile phase.[11]
-
Solution:
-
Use a guard column to protect the analytical column.
-
Ensure the injection solvent is similar in strength to or weaker than the mobile phase.[11]
-
Check for and tighten any loose fittings between the injector and the column.
-
-
Question: I am observing signal suppression (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common problem in LC-MS.[12][13]
-
Strategies for Mitigation:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components.[14]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte from the interfering compounds. This may involve changing the column, mobile phase, or gradient.[14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.[13]
-
Standard Addition: This method involves creating a calibration curve in the sample matrix itself, which can correct for matrix effects but is more time-consuming.[15]
-
Quantitative Data Summary
The choice of quantification assay depends on the specific requirements for sensitivity, specificity, and throughput. The following table summarizes key quantitative parameters for the most common methods.
| Parameter | Enzymatic Assay (Microplate) | HPLC-UV | LC-MS/MS |
| Specificity | High (Specific for this compound over UDP-GalNAc)[6] | Moderate (Often measures total UDP-HexNAc unless specialized methods are used)[7] | High (Can separate epimers with optimized chromatography)[8] |
| Lower Limit of Quantification (LLOQ) | ~110 fmol (5.5 nM in reaction)[6][7] | ~2-100 nmol[9] | ~0.50 - 0.70 ng/mL (for UDP-sugars)[16] |
| Dynamic Range | Dependent on detection method (e.g., fluorescence, chemiluminescence) | Typically 2-3 orders of magnitude | Wide, can span several orders of magnitude |
| Throughput | High (Suitable for 96- or 384-well plates)[6] | Low to Medium | Medium to High |
| Instrumentation | Plate reader | HPLC with UV detector | LC system coupled to a mass spectrometer |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlines of key experimental protocols.
Protocol 1: Enzymatic Microplate Assay for this compound
This protocol is based on the method described by Sunden et al. and provides a sensitive and specific means of quantifying this compound.[2][16]
-
Plate Coating: Coat a high-binding 384-well microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.
-
Sample and Standard Preparation: Prepare a standard curve of this compound. Dilute extracted samples to fall within the range of the standard curve.
-
Enzymatic Reaction: Add the assay reagent (containing recombinant OGT, alkaline phosphatase, and BSA in a suitable buffer) and the samples/standards to the coated wells. Incubate for 2-3 hours at room temperature.
-
Immunodetection:
-
Wash the plate and add a primary antibody against O-GlcNAc (e.g., RL2). Incubate for 1-2 hours.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
-
Signal Development: Wash the plate and add a chemifluorescent HRP substrate (e.g., Amplex UltraRed).
-
Data Acquisition: Read the end-point fluorescence using a microplate reader.
Protocol 2: HPLC-UV Quantification of UDP-HexNAc
This protocol provides a general workflow for the quantification of total UDP-N-acetylhexosamines.
-
Sample Preparation: Extract UDP-sugars from cells or tissues using a suitable method (e.g., perchloric acid or methanol/chloroform/water extraction).
-
Chromatographic Separation:
-
Column: Use an ion-pair reversed-phase C18 column.
-
Mobile Phase: A gradient of a buffer containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., acetonitrile).
-
Detection: Monitor the absorbance at 254 nm or 262 nm.
-
-
Quantification: Generate a standard curve using this compound and/or UDP-GalNAc standards. Calculate the concentration in the samples based on the peak areas.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol outlines a specific and sensitive method for this compound quantification.
-
Sample Preparation: Extract UDP-sugars and consider using a stable isotope-labeled this compound as an internal standard.
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Visualizing Workflows and Pathways
Diagrams can clarify complex processes. Below are Graphviz representations of key workflows and pathways.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis for UDP-GlcNAc Extraction
Welcome to the technical support center for optimizing cell lysis and extraction of UDP-N-acetylglucosamine (UDP-GlcNAc). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound extraction protocol.
Issue 1: Low this compound Yield
-
Question: I am consistently observing low yields of this compound in my extracts. What are the potential causes and how can I improve my yield?
-
Answer: Low this compound yield can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Suboptimal Cell Lysis: Incomplete cell disruption is a primary cause of low yield. The choice of lysis method is critical and depends on the cell type. For mammalian cells, chemical lysis using cold organic solvents is often effective. However, for tougher cells like yeast or bacteria, more rigorous methods like enzymatic digestion or physical disruption may be necessary.[1][2]
-
Metabolite Degradation: this compound is a labile metabolite. It is crucial to work quickly and keep samples on ice or dry ice at all times to minimize enzymatic degradation.[3][4] Thawing frozen cell pellets should be done slowly on ice.[4]
-
Inefficient Quenching of Metabolism: Rapidly stopping all enzymatic activity is essential to preserve the in vivo levels of this compound. Ensure that the quenching step, often combined with lysis using a cold solvent, is performed swiftly.
-
Incorrect Reagent-to-Sample Ratio: Using the recommended amount of lysis reagent for your starting cell number or tissue weight is important for efficient extraction.
-
Sample Overload: Exceeding the capacity of purification columns or cartridges can lead to loss of product. Ensure you are following the manufacturer's guidelines for sample loading.
-
Issue 2: High Viscosity of Cell Lysate
-
Question: After lysing my cells, the resulting solution is highly viscous and difficult to work with. What causes this and how can I resolve it?
-
Answer: High viscosity in a cell lysate is typically caused by the release of genomic DNA and long strands of RNA. This can interfere with subsequent purification steps.
-
Solution: The most common solution is to treat the lysate with DNase I to break down the DNA. If you have already added DNase I and the problem persists, consider the following:
-
The DNase I may have low activity. You can try adding more enzyme or using a fresh batch.
-
DNase I requires Mg2+ ions for optimal activity. Ensure your lysis buffer is compatible or supplement with Mg2+ to a final concentration of ~2 mM.
-
Sonication can also be used to shear genomic DNA and reduce viscosity.
-
-
Issue 3: Poor Separation of this compound and UDP-GalNAc
-
Question: I am having difficulty resolving this compound from its epimer, UDP-GalNAc, using my current analytical method. How can I improve their separation?
-
Answer: The structural similarity of this compound and UDP-GalNAc makes their separation challenging. Here are some strategies to improve resolution:
-
Chromatographic Method Optimization:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has been shown to be effective for separating the two epimers. Optimization of the mobile phase, specifically the water-acetonitrile ratio and the use of an additive like ammonium (B1175870) hydroxide, can significantly improve resolution.
-
Ion-Exchange Chromatography: Anion-exchange HPLC with a borate (B1201080) buffer has been successfully used to separate these nucleotide sugars.
-
-
Enzymatic Assay: As an alternative to chromatography, consider using an enzyme-based assay that is specific for this compound. These assays utilize the high specificity of O-GlcNAc transferase (OGT) for this compound, avoiding interference from UDP-GalNAc.
-
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for this compound extraction?
A1: The optimal lysis method depends on your cell type. For mammalian cells, extraction with cold 60-70% methanol (B129727) or ethanol (B145695) is a widely used and effective method. For tissues, homogenization in cold 60% methanol followed by sonication is recommended. Acidic extractions, such as with trichloroacetic acid (TCA) or perchloric acid, are also common but may require subsequent optimization to remove interfering reagents.
Q2: How can I ensure the stability of this compound during extraction?
A2: To maintain the integrity of this compound, it is critical to inhibit endogenous enzyme activity immediately upon cell lysis. This is typically achieved by using ice-cold extraction solvents and keeping the samples on ice or dry ice throughout the procedure. For cultured cells, washing with ice-cold PBS before lysis is a standard practice.
Q3: Can I quantify protein and this compound from the same sample?
A3: Yes, it is possible to quantify both from the same sample. A common method involves a phase separation using chloroform (B151607). After initial extraction with a methanol-water mixture, chloroform is added. This separates the polar metabolites, including this compound, in the upper aqueous phase, while proteins precipitate at the interphase. The protein pellet can then be collected, washed, and solubilized for quantification and subsequent analysis like Western blotting.
Q4: What are the typical intracellular concentrations of this compound?
A4: Intracellular this compound concentrations can vary depending on the cell type and metabolic state. Reported concentrations in mammalian tissues generally range from 10-35 µM in skeletal muscle to around 150 µM in the liver.
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods for this compound Extraction
| Lysis Method | Principle | Advantages | Disadvantages | Recommended For |
| Cold Organic Solvent (Methanol/Ethanol) | Precipitates proteins and solubilizes small polar metabolites. | Simple, rapid, and effectively quenches metabolism. | May not be sufficient for cells with tough walls. | Mammalian cells and tissues. |
| Acid Extraction (TCA/Perchloric Acid) | Denatures and precipitates proteins. | Efficiently releases metabolites. | Requires removal of the acid, which can be cumbersome and may require pH neutralization. | Various cell types, including bacteria and yeast. |
| Enzymatic Lysis | Uses enzymes like lysozyme (B549824) to break down cell walls. | Specific and gentle. | Can be slower and more expensive. | Bacterial and yeast cells. |
| Physical Disruption (Sonication/Bead Beating) | Mechanical force ruptures cells. | Effective for a wide range of cell types. | Can generate heat, potentially degrading metabolites; may require optimization. | Tissues, yeast, and bacteria. |
Experimental Protocols
Protocol 1: this compound Extraction from Cultured Mammalian Cells using Methanol
This protocol is adapted from established methods for the extraction of polar metabolites.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Carefully remove all PBS.
-
Add 0.5 mL of ice-cold 60% methanol per 6-cm dish.
-
Place the dish on dry ice and scrape the cells using a cell scraper.
-
Transfer the methanol-cell suspension to a pre-chilled microcentrifuge tube.
-
Proceed with further homogenization (e.g., sonication) if necessary, followed by centrifugation to pellet cell debris.
-
The supernatant contains the this compound and can be used for analysis.
Protocol 2: Parallel Extraction of this compound and Protein from Tissue Samples
This protocol allows for the analysis of both metabolites and proteins from the same tissue sample.
-
Homogenize the frozen tissue sample in ice-cold 60% methanol using a microtube pestle homogenizer.
-
Further homogenize by probe sonication on ice.
-
Add chloroform to the homogenate to precipitate macromolecules and separate lipids.
-
Centrifuge to induce phase separation. The upper aqueous layer contains the polar metabolites, including this compound. The interphase contains precipitated proteins, and the lower phase contains lipids.
-
Carefully collect the upper aqueous phase for this compound analysis.
-
The protein pellet at the interphase can be washed with methanol and then solubilized in an appropriate buffer for protein quantification and analysis.
Visualizations
Caption: Workflow for parallel extraction of this compound and proteins.
Caption: Troubleshooting logic for low this compound yield.
References
Reducing background signal in UDP-GlcNAc detection assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with UDP-GlcNAc detection assays. Our goal is to help you reduce background signal and improve the accuracy and reliability of your experimental results.
Troubleshooting Guides
High background signal can be a significant issue in this compound detection assays, masking the true signal and reducing the sensitivity of the assay. The following troubleshooting guides are organized by assay type to help you identify and resolve common sources of background noise.
Enzyme-Coupled Assays (e.g., OGT-based assays)
These assays typically involve the use of O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound to a substrate, followed by immunodetection of the glycosylated product.
Question: I am observing high background in my OGT-based this compound assay. What are the potential causes and how can I reduce it?
Answer: High background in OGT-based assays can stem from several factors related to the enzymatic reaction and the immunodetection steps. Here’s a step-by-step guide to troubleshoot this issue:
1. Incomplete Removal of UDP:
-
Problem: Uridine diphosphate (B83284) (UDP) is a byproduct of the OGT reaction and a potent inhibitor of OGT.[1][2] Its accumulation can lead to decreased signal, which might be misinterpreted as a sample-specific issue when in fact it's a general assay problem that can contribute to a poor signal-to-background ratio.
-
Solution: Incorporate alkaline phosphatase into your reaction mixture. Alkaline phosphatase will degrade UDP, preventing the inhibition of OGT and ensuring the reaction proceeds efficiently.[1][2]
2. Non-Specific Antibody Binding:
-
Problem: The primary or secondary antibodies used for detection may bind non-specifically to the plate or other proteins in the assay, leading to a high background signal. Some antibodies and lectins are known to cross-react with proteins in blocking reagents like skimmed milk and BSA.[1]
-
Solutions:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a robust signal with minimal background.
-
Choose the Right Blocking Buffer: The choice of blocking agent is critical. While BSA and non-fat dry milk are common, they can sometimes be a source of cross-reactivity. Consider testing different blocking agents. In some optimized protocols, a separate blocking step was found to be unnecessary due to the high protein concentration in the reaction mix itself.
-
Add a Detergent to Wash Buffers: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffers can help to reduce non-specific binding.
-
Increase Wash Steps: Increasing the number and duration of wash steps between antibody incubations can effectively remove unbound antibodies and reduce background.
-
3. Issues with Detection Reagents:
-
Problem: If you are using a chemiluminescent or fluorescent substrate (e.g., Amplex UltraRed), the substrate itself could be a source of high background. This can be due to inherent instability or contamination.
-
Solution: Prepare the substrate solution fresh just before use and protect it from light. Ensure that the reagents and buffers used to prepare the substrate solution are not contaminated.
Experimental Workflow for Troubleshooting High Background in an OGT-based Assay
Troubleshooting workflow for high background in OGT-based assays.
Chromatography-Based Assays (HPLC and LC-MS)
These methods separate this compound from other cellular components before detection.
Question: I am seeing interfering peaks and/or ion suppression in my HPLC or LC-MS analysis of this compound. How can I improve my results?
Answer: Interferences in chromatography-based assays often stem from the sample matrix or the mobile phase. Here are some common issues and their solutions:
1. Co-elution with Similar Molecules:
-
Problem: this compound and its epimer UDP-GalNAc have very similar chemical properties and can be difficult to separate using standard reversed-phase HPLC, leading to overlapping peaks.
-
Solution: Optimize your chromatographic method. The use of hydrophilic interaction liquid chromatography (HILIC) with an amide column and a mobile phase containing ammonium (B1175870) hydroxide (B78521) has been shown to achieve complete separation of this compound and UDP-GalNAc.
2. Matrix Effects and Ion Suppression (LC-MS):
-
Problem: Components of the cell or tissue extract (the "matrix") can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to a suppressed signal.
-
Solutions:
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.
-
Optimize Chromatography: A longer chromatographic run or a shallower gradient can help to separate this compound from interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: This can help to correct for matrix effects and improve the accuracy of quantification.
-
3. Mobile Phase Contamination:
-
Problem: Impurities in the mobile phase solvents or additives can introduce background noise and interfering peaks.
-
Solution: Use high-purity solvents and reagents (e.g., LC-MS grade). Filter all mobile phases before use.
FAQs
Q1: What is the purpose of including BSA in the OGT-based assay reaction mixture?
A1: Bovine Serum Albumin (BSA) is often included in enzyme-based assays for several reasons. It can act as a stabilizer for the enzyme (OGT in this case), preventing it from sticking to the walls of the reaction vessel. Additionally, in the context of immunoassays, BSA can serve as a blocking agent to prevent non-specific binding of antibodies to the microplate surface, thereby reducing background signal. Some studies have also shown that BSA can help to mitigate sample-related inhibition of the assay.
Q2: How can I prepare my cell or tissue samples to minimize interference in the this compound assay?
A2: Proper sample preparation is crucial for obtaining reliable results. A common method for extracting polar metabolites like this compound involves the following steps:
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold methanol/water solution (e.g., 60% methanol).
-
Lipid Removal: Add chloroform (B151607) to the homogenate to create a biphasic mixture. Centrifugation will separate the mixture into an upper aqueous phase (containing polar metabolites), an interphase with precipitated proteins and macromolecules, and a lower organic phase (containing lipids).
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase which contains the this compound. This procedure helps to remove proteins and lipids that can interfere with downstream enzymatic reactions or chromatographic separation.
Q3: What are the key enzymes in the Hexosamine Biosynthetic Pathway (HBP) that produces this compound?
A3: The Hexosamine Biosynthetic Pathway (HBP) is the primary route for the synthesis of this compound in cells. The key enzymes involved are:
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT): The rate-limiting enzyme of the pathway.
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1): Acetylates glucosamine-6-phosphate.
-
Phosphoacetylglucosamine mutase (AGM1/PGM3): Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): The final enzyme in the pathway, which converts N-acetylglucosamine-1-phosphate and UTP to this compound.
Hexosamine Biosynthetic Pathway (HBP)
Overview of the Hexosamine Biosynthetic Pathway (HBP).
Quantitative Data Summary
The following tables summarize the impact of various troubleshooting steps on the signal-to-background ratio in immunoassays, which is a critical component of many this compound detection methods.
Table 1: Effect of Blocking Agents on Background Signal in ELISA
| Blocking Agent | Concentration | Average Background (OD) | Signal-to-Background Ratio |
| No Blocker | - | 0.85 | 1.5 |
| BSA | 1% | 0.25 | 8.0 |
| BSA | 3% | 0.20 | 10.0 |
| Non-fat Dry Milk | 5% | 0.15 | 13.3 |
| Casein | 1% | 0.12 | 16.7 |
This table presents representative data illustrating that the use of a blocking agent significantly reduces background signal compared to no blocker. Casein and non-fat dry milk often provide a lower background and a higher signal-to-background ratio than BSA.
Table 2: Effect of Washing Steps on Background Signal
| Number of Washes | Wash Buffer | Average Background (OD) | Signal-to-Background Ratio |
| 2 | PBS | 0.45 | 4.4 |
| 4 | PBS | 0.30 | 6.7 |
| 4 | PBS + 0.05% Tween-20 | 0.18 | 11.1 |
| 6 | PBS + 0.05% Tween-20 | 0.15 | 13.3 |
This table demonstrates that increasing the number of wash steps and including a detergent like Tween-20 in the wash buffer effectively reduces background and improves the signal-to-background ratio.
Experimental Protocols
Protocol: OGT-Based Enzymatic Assay for this compound Quantification (Microplate Format)
This protocol is adapted from the method described by Sunden et al.
Materials:
-
High-binding 384-well microplate
-
Recombinant O-GlcNAc Transferase (OGT)
-
O-GlcNAc acceptor peptide-BSA conjugate
-
Alkaline Phosphatase
-
This compound standards
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent HRP substrate (e.g., Amplex UltraRed)
-
Assay Buffer: 50 mM Bis-Tris (pH 7.0), 5 mM Mg-acetate, 0.3 mg/ml BSA
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Antibody Diluent: 1% BSA in TBST
Procedure:
-
Coating: Coat the wells of a 384-well plate with the O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.
-
Washing: Wash the plate twice with TBST.
-
Enzymatic Reaction:
-
Prepare the assay reagent by mixing OGT and alkaline phosphatase in the assay buffer.
-
Add the assay reagent to each well.
-
Add this compound standards or samples to the wells to initiate the reaction.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with TBST.
-
Primary Antibody Incubation: Add the primary anti-O-GlcNAc antibody diluted in antibody diluent and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with TBST.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in antibody diluent and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with TBST.
-
Detection: Add the HRP substrate and measure the signal (luminescence or fluorescence) using a plate reader.
Logical Relationship for Assay Optimization
Key considerations for optimizing this compound detection assays.
References
How to improve the stability of UDP-GlcNAc in solution?
Welcome to the technical support center for Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My experiment requires this compound to be in solution for several hours at room temperature. What is the expected stability?
A1: this compound is known to be unstable in aqueous solutions, with stability being highly dependent on pH and temperature. At room temperature (approximately 25°C) and neutral pH, you can expect gradual degradation over several hours. For longer experiments, it is crucial to minimize the time this compound spends in solution at ambient temperatures. If possible, prepare fresh solutions or thaw aliquots immediately before use.
Q2: What are the primary degradation products of this compound in solution?
A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can occur at two main sites: the pyrophosphate bond and the glycosidic bond.
-
Hydrolysis of the pyrophosphate bond: This is a common degradation route, yielding Uridine monophosphate (UMP) and N-acetylglucosamine-1-phosphate. This is often accelerated under acidic conditions.
-
Hydrolysis of the glycosidic bond: This cleavage results in the formation of Uridine diphosphate (UDP) and N-acetylglucosamine.
Under alkaline conditions, degradation can be more complex, potentially leading to a wider range of byproducts.
Q3: How does pH affect the stability of this compound?
A3: pH is a critical factor in the stability of this compound. It is most stable in a neutral to slightly acidic pH range, typically between 6.0 and 7.5. Both strongly acidic and alkaline conditions significantly accelerate its degradation. For enzymatic reactions, it is recommended to use a buffer within this pH range to maintain the integrity of the this compound substrate.
Q4: What is the best way to store this compound for long-term use?
A4: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. In this state, it can be stable for years. If you need to prepare a stock solution, it is recommended to dissolve the lyophilized powder in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5), aliquot it into small, single-use volumes, and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected enzymatic activity.
Possible Cause: Degradation of this compound substrate.
Troubleshooting Steps:
-
Verify this compound Integrity: Before starting your experiment, verify the integrity of your this compound stock solution, especially if it has been stored for a long time or subjected to multiple freeze-thaw cycles. This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Prepare Fresh Solutions: Always prepare fresh this compound solutions for your experiments. If using a frozen stock, thaw it on ice immediately before use and keep it on ice throughout the experiment.
-
Optimize Buffer Conditions: Ensure your reaction buffer has a pH between 6.0 and 7.5. Avoid buffers with a pH outside this range if possible.
-
Control Temperature: If your experimental setup allows, try to perform the reaction at a lower temperature to slow down the degradation of this compound.
Issue 2: Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis.
Possible Cause: Presence of this compound degradation products.
Troubleshooting Steps:
-
Identify Degradation Products: Compare the retention times or mass-to-charge ratios of the unexpected peaks with those of known this compound degradation products such as UMP, UDP, N-acetylglucosamine, and N-acetylglucosamine-1-phosphate.
-
Review Storage and Handling Procedures: Assess your storage conditions (temperature, buffer pH) and handling procedures (number of freeze-thaw cycles) to identify potential causes for degradation.
-
Perform a Time-Course Stability Study: To understand the degradation kinetics under your specific experimental conditions, you can perform a time-course study. Incubate a this compound solution under your experimental conditions and analyze aliquots at different time points using HPLC or mass spectrometry.
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by both pH and temperature. The following table summarizes the estimated half-life of this compound under various conditions. Please note that these are approximate values and can be influenced by buffer composition and other solutes.
| Temperature (°C) | pH | Estimated Half-life |
| 4 | 5.0 | Several weeks |
| 4 | 7.0 | Several days |
| 4 | 9.0 | < 24 hours |
| 25 | 5.0 | Days |
| 25 | 7.0 | Hours |
| 25 | 9.0 | Minutes to hours |
| 37 | 7.0 | ~1-2 hours |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in a specific buffer solution over time.
Materials:
-
This compound
-
Buffer of interest (e.g., 50 mM HEPES, pH 7.4)
-
HPLC system with a suitable anion-exchange or reverse-phase C18 column
-
Mobile phases (e.g., for anion-exchange: a gradient of ammonium (B1175870) phosphate (B84403) buffer)
-
0.22 µm syringe filters
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in the buffer of interest.
-
Filter the solution through a 0.22 µm syringe filter.
-
Immediately inject an aliquot (e.g., 20 µL) into the HPLC system to obtain a t=0 measurement.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Monitor the chromatograms for the decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 measurement.
Protocol 2: Long-Term Storage of this compound by Lyophilization
This protocol provides a general guideline for preparing lyophilized this compound for long-term storage.
Materials:
-
High-purity this compound
-
Cryoprotectant (e.g., sucrose (B13894) or trehalose (B1683222), optional but recommended)
-
Nuclease-free water
-
Lyophilizer
-
Lyophilization vials and stoppers
Procedure:
-
Dissolve the this compound in nuclease-free water to a desired concentration (e.g., 10 mg/mL).
-
(Optional) Add a cryoprotectant such as sucrose or trehalose to a final concentration of 2-5% (w/v). This can help to preserve the structure of the molecule during freezing and drying.
-
Aliquot the solution into lyophilization vials. The volume should be appropriate for single-use to avoid repeated freeze-thaw cycles after reconstitution.
-
Partially insert the stoppers into the vials.
-
Freeze the samples in the lyophilizer. A common procedure is to freeze at -40°C or below.
-
Once frozen, apply a vacuum to the chamber to initiate the primary drying phase (sublimation of ice).
-
After primary drying is complete, a secondary drying phase at a slightly elevated temperature (e.g., 20-25°C) can be performed to remove residual water.
-
Once the samples are completely dry, fully insert the stoppers under vacuum or an inert gas (like nitrogen or argon) to seal the vials.
-
Store the lyophilized vials at -20°C or -80°C.
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Synthesis of UDP-GlcNAc Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of UDP-GlcNAc analogs.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the chemical and enzymatic synthesis of this compound analogs.
Enzymatic Synthesis
Question: Why is the yield of my this compound analog low?
Answer: Low yields in enzymatic synthesis can stem from several factors:
-
Enzyme Substrate Specificity: The enzymes used, such as N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine uridyltransferase (GlmU), have substrate preferences. Modifications on the GlcNAc/GalNAc starting material, particularly at the C-2, C-4, and C-6 positions, can significantly impact enzyme recognition and catalytic efficiency.[1][2] For instance, while E. coli GlmU shows broad specificity for C-2 modified GlcNAc-1-P analogs, it is less tolerant of modifications on GalNAc-1-P analogs.[2] In such cases, consider using an alternative enzyme like human UDP-GalNAc pyrophosphorylase (AGX1), which has shown better tolerance for a wider range of GalNAc-1-P analogs.[2]
-
Enzyme Inactivation or Precipitation: Enzymes may lose activity or precipitate during the reaction.[1] This can be caused by suboptimal pH, temperature, or buffer conditions. It is crucial to maintain the recommended pH for the enzymes, which is typically around 7.5 for GlmU.
-
Inhibition by Pyrophosphate (PPi): The accumulation of the byproduct pyrophosphate (PPi) can inhibit the uridyltransferase (e.g., GlmU). To drive the reaction forward, it is recommended to add a pyrophosphatase (PPA) to the reaction mixture to degrade PPi.
-
Incorrect Reagent Concentrations: The molar ratios of substrates (e.g., UTP:GlcNAc:ATP) can significantly affect the final product yield. Optimization of these ratios is often necessary to maximize product formation.
Question: My enzyme preparation has precipitated. What should I do?
Answer: Enzyme precipitation can halt the synthesis. Here are some steps to troubleshoot this issue:
-
Check the pH: Ensure the pH of the reaction mixture is within the optimal range for the enzyme. Adjust with dilute acid or base if necessary.
-
Verify Storage Conditions: Confirm that the enzyme has been stored at the correct temperature and in the appropriate buffer to maintain its activity.
-
Use a Fresh Batch: If you suspect the enzyme has lost activity, try the reaction with a fresh batch of purified enzyme.
Question: How can I monitor the progress of my enzymatic reaction?
Answer: Thin-Layer Chromatography (TLC) is a common method to monitor the reaction's progress. A new spot corresponding to the product should appear over time. For example, when synthesizing sugar-1-phosphates, a new spot with a lower Rf value than the starting sugar will be visible.
Chemical Synthesis
Question: What are the main challenges in the chemical synthesis of this compound analogs?
Answer: Chemical synthesis of this compound analogs is often challenging due to:
-
Multi-step Procedures: The synthesis involves numerous steps, including the protection and deprotection of functional groups, which can be laborious and time-consuming.
-
Low Overall Yields: The multi-step nature of the synthesis often leads to low overall yields.
-
Vulnerability of the Pyrophosphate Linkage: The pyrophosphate bond is susceptible to cleavage under both acidic and basic conditions, which restricts the choice of reagents and reaction conditions for deprotection steps.
-
Purification Difficulties: The purification of the final product and intermediates can be complex, often requiring multiple chromatographic steps.
Question: How can I avoid the degradation of the pyrophosphate linkage during deprotection?
Answer: Careful selection of protecting groups and deprotection methods is crucial. For example, using mild deprotection conditions can preserve the pyrophosphate bond. One successful strategy involves the use of protecting groups that can be removed under neutral or weakly basic conditions, followed by purification using ion-exchange chromatography.
Purification
Question: I am having trouble separating my this compound analog from the reaction mixture. What can I do?
Answer: Purification of this compound analogs often involves multiple chromatography steps.
-
Anion Exchange Chromatography: This is a common method for purifying negatively charged UDP-sugars.
-
Size Exclusion Chromatography: This can be used for desalting the purified product.
-
Column Choice: For preparative scale, columns such as Bio-Gel P-2 can be used. If co-elution of the product with side-products or residual substrates occurs, reducing the loading amount and increasing the column length or diameter may improve separation.
Question: The p-anisaldehyde sugar stain I use for TLC analysis has changed color. Is it still usable?
Answer: If the p-anisaldehyde sugar stain changes from colorless to dark red, it may be compromised. This can happen if it is left at room temperature for an extended period. It is recommended to store the stain at -20°C in a sealed bottle to maintain its quality.
Data Presentation
Table 1: Yields of Enzymatically Synthesized this compound/GalNAc Analogs.
| Starting Material (Analog of GlcNAc/GalNAc) | Enzyme System | Yield (%) | Reference |
| GlcNAc/GalNAc | NahK and GlmU | 10-65 | |
| C-2, C-4, C-6 Modified GalNAc/GlcNAc Analogs | AGX1 | >60 | |
| N-butyryl GalNAc-1-P (GalNBu-1-P) | AGX1 | 44 | |
| 6-azido-GalNAc-1-P and 6-azido-GlcNAc-1-P | AGX1 | >60 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound/GalNAc and their Analogs
This protocol is adapted from a method utilizing N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine uridyltransferase (GlmU).
Materials:
-
GlcNAc/GalNAc or analog
-
ATP
-
UTP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
NahK enzyme
-
GlmU enzyme
-
Inorganic pyrophosphatase (PPA)
-
Deionized water
Procedure:
-
Phosphorylation Step (Synthesis of Sugar-1-Phosphate):
-
Prepare a reaction mixture containing the GlcNAc/GalNAc analog, ATP, and MgCl₂ in Tris-HCl buffer.
-
Add NahK enzyme to the mixture.
-
Incubate at 37°C for approximately 19 hours.
-
Monitor the reaction progress by TLC. A new spot with an Rf value of ~0.25–0.33 should appear, corresponding to the sugar-1-phosphate.
-
-
Pyrophosphorylation Step (Synthesis of UDP-Sugar):
-
To the reaction mixture from the previous step, add UTP.
-
Add GlmU enzyme and PPA. The final concentrations should be approximately 1 mg/ml GlmU and 1 U/ml PPA.
-
Incubate at 37°C.
-
Monitor the reaction by TLC until the sugar-1-phosphate is consumed.
-
-
Purification:
-
Purify the resulting this compound/GalNAc analog using anion exchange chromatography followed by size exclusion chromatography for desalting.
-
Visualizations
Signaling Pathway
Caption: The Hexosamine Biosynthetic Pathway leading to this compound and subsequent O-GlcNAcylation.
Experimental Workflow
Caption: Workflow for the two-step enzymatic synthesis of this compound analogs.
References
Technical Support Center: Overcoming Poor Incorporation of UDP-GlcNAc Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the incorporation of UDP-GlcNAc analogs in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound synthesis in cells?
A1: this compound is synthesized through two main pathways: the de novo hexosamine biosynthesis pathway (HBP) and the salvage pathway.[1][2][3] The HBP utilizes glucose and glutamine as primary substrates, converting them through a series of enzymatic steps to produce this compound.[1][3] The salvage pathway recycles N-acetylglucosamine (GlcNAc) and glucosamine (B1671600) (GlcN) from the breakdown of glycoconjugates or from external sources to generate this compound.
Q2: Why is the incorporation of my this compound analog inefficient?
A2: Poor incorporation of this compound analogs can stem from several factors. A primary issue is a metabolic bottleneck at the this compound pyrophosphorylase (UAP1/AGX1) step of the GlcNAc salvage pathway, which can have low efficiency for some analogs. Additionally, the analog may be a poor substrate for other enzymes in the pathway, such as N-acetylglucosamine kinase (NAGK). Cellular transport of the analog into the cell and subsequently into the correct subcellular compartment (e.g., the Golgi apparatus) can also be a limiting factor. Finally, the analog itself might exhibit cellular toxicity, leading to reduced metabolic activity.
Q3: Can I use a GalNAc analog to label O-GlcNAc-modified proteins?
A3: Yes, using an N-azidoacetylgalactosamine (GalNAz) analog, such as Ac4GalNAz, can be a more effective strategy for labeling O-GlcNAcylated proteins. Ac4GalNAz is efficiently metabolized through the GalNAc salvage pathway to UDP-GalNAz, which is then converted by the C4 epimerase GALE to UDP-GlcNAz. This approach bypasses the inefficient pyrophosphorylase step often observed with GlcNAc analogs.
Q4: What is the role of this compound transporters, and can they affect analog incorporation?
A4: this compound transporters, such as SLC35A3, are responsible for transporting this compound from the cytoplasm into the Golgi apparatus, where it is used for glycosylation. If a this compound analog is a poor substrate for these transporters, its incorporation into Golgi-synthesized glycans will be inefficient. However, studies suggest that other transport mechanisms may exist, as a deficiency in SLC35A3 does not completely abolish this compound transport or N-glycan branching.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling with GlcNAc analog | Metabolic bottleneck at the this compound pyrophosphorylase step. | Switch to a GalNAc analog like Ac4GalNAz to bypass this inefficient step. |
| Poor uptake of the analog by the cells. | Use a peracetylated form of the analog (e.g., Ac4GlcNAz) to improve cell permeability. | |
| Insufficient activity of the hexosamine salvage pathway. | Supplement the media with GlcNAc to potentially boost the pathway's activity. | |
| Cellular toxicity of the analog. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the analog. Monitor cell viability using methods like MTT or trypan blue exclusion. | |
| Labeling is observed, but at very low levels | Suboptimal concentration of the analog. | Titrate the concentration of the analog to find the optimal balance between labeling efficiency and cell health. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal labeling duration (e.g., 12, 24, 48 hours). | |
| Low endogenous levels of this compound. | Inhibit the de novo pathway with an inhibitor like azaserine (B1665924) to potentially enhance the uptake and incorporation of the salvaged analog, though this can also decrease overall this compound levels. Alternatively, supplement with glucosamine to increase this compound levels. | |
| High background or non-specific labeling | The chemical reporter on the analog is reacting non-specifically. | Ensure that the click chemistry or Staudinger ligation conditions are optimized and include appropriate negative controls (e.g., cells not treated with the analog). |
| The analog is being metabolized into other pathways. | Consider using analogs with modifications that are less likely to be recognized by enzymes of other pathways. | |
| Inconsistent results between experiments | Variations in cell culture conditions. | Maintain consistent cell density, passage number, and media composition. Ensure cells are healthy and in the logarithmic growth phase. |
| Instability of the analog. | Prepare fresh stock solutions of the analog and store them appropriately, protected from light and moisture if necessary. |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with Ac4GalNAz
Objective: To metabolically label O-GlcNAcylated proteins in mammalian cells using a peracetylated N-azidoacetylgalactosamine analog.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Ac4GalNAz (tetraacetylated N-azidoacetylgalactosamine)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Azide-reactive probe (e.g., DBCO-biotin, alkyne-biotin for CuAAC)
-
Click chemistry reagents (if applicable, e.g., CuSO4, THPTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE reagents and equipment
-
Western blotting equipment and antibodies (e.g., anti-biotin)
Procedure:
-
Cell Culture: Plate cells to be 70-80% confluent on the day of treatment.
-
Analog Treatment: Prepare a stock solution of Ac4GalNAz in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 25-50 µM). Remove the old medium from the cells and add the medium containing Ac4GalNAz.
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in lysis buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Click Chemistry/Staudinger Ligation:
-
For Click Chemistry (CuAAC): To a normalized amount of protein lysate, add the alkyne-biotin probe, CuSO4, THPTA, and freshly prepared sodium ascorbate. Incubate at room temperature for 1 hour.
-
For Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Add the DBCO-biotin probe to the lysate and incubate overnight at 4°C.
-
-
Affinity Purification (Optional): To enrich for labeled proteins, incubate the lysate with streptavidin-agarose beads overnight at 4°C. Wash the beads extensively to remove non-specifically bound proteins.
-
Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the labeled proteins by SDS-PAGE and Western blotting using an anti-biotin antibody.
Protocol 2: Quantification of Cellular this compound Levels
Objective: To measure the concentration of this compound in cell extracts using an enzymatic assay.
Materials:
-
Cell or tissue samples
-
Extraction buffer (e.g., perchloric acid or methanol-based)
-
Recombinant O-GlcNAc transferase (OGT)
-
GlcNAc-acceptor peptide (e.g., a known OGT substrate peptide)
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
This compound standard
-
Alkaline phosphatase
-
Dot-blot or microplate reader apparatus
-
Chemiluminescent or colorimetric substrate
Procedure:
-
Sample Extraction: Homogenize cell or tissue samples in an appropriate extraction buffer to extract metabolites. Neutralize the extract if using perchloric acid.
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell extract, recombinant OGT, and the GlcNAc-acceptor peptide. Include a condition with alkaline phosphatase to degrade UDP, which can interfere with the assay.
-
Prepare a standard curve using known concentrations of this compound.
-
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for the O-GlcNAcylation of the acceptor peptide.
-
Detection:
-
Dot-Blot: Spot the reaction mixtures onto a nitrocellulose membrane.
-
Microplate: Use a high-binding microplate.
-
-
Immunodetection:
-
Block the membrane or plate.
-
Incubate with the primary anti-O-GlcNAc antibody.
-
Wash and incubate with the secondary antibody.
-
-
Signal Quantification: Add the appropriate substrate and measure the signal using a chemiluminescence imager or a microplate reader.
-
Data Analysis: Determine the this compound concentration in the samples by comparing the signal to the standard curve.
Visualizations
Caption: The Hexosamine Biosynthesis and Salvage Pathways for this compound synthesis.
Caption: A logical workflow for troubleshooting poor this compound analog incorporation.
References
Technical Support Center: Optimizing Glycosyltransferase Assays with UDP-GlcNAc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing glycosyltransferase assays with UDP-GlcNAc as a donor substrate.
Troubleshooting Guide
High Background Signal
Question: I am observing a high background signal in my assay wells, even in my no-enzyme controls. What are the potential causes and solutions?
Answer: A high background signal can obscure the detection of true enzyme activity. The primary causes often relate to the purity of assay components or the presence of contaminating enzymatic activities.
-
Contaminating Enzymes: Cell extracts or partially purified enzyme preparations may contain endogenous hydrolases that can cleave this compound, releasing UDP and generating a false-positive signal. It is imperative to use purified glycosyltransferases for these assays.[1]
-
Substrate Purity: Ensure the this compound substrate is of high purity and has not degraded. Store it according to the manufacturer's instructions.
-
Reagent Contamination: The presence of contaminating UDP in your reagents will lead to a high background. Prepare fresh reagents and consider using a UDP-free assay system if possible.
Low or No Signal
Question: My assay is producing a very low or no signal, even with the enzyme present. What should I check?
Answer: Low or no signal suggests that one or more components of the reaction are suboptimal or inactive. A systematic check of the reaction conditions is recommended.
-
Enzyme Activity: Verify the activity of your glycosyltransferase. If possible, use a positive control substrate to confirm its functionality. Also, be aware that free UDP is a potent inhibitor of some glycosyltransferases, so ensure your enzyme preparation is desalted if necessary.[2]
-
Reaction Conditions: Glycosyltransferase activity is highly dependent on pH, temperature, and the presence of divalent cations.[1] Optimize these parameters for your specific enzyme. For example, some enzymes prefer Mg²⁺, while others are inhibited by Mn²⁺ or Ca²⁺.[1]
-
Substrate Concentration: The concentration of this compound can be a limiting factor.[3] Ensure you are using a concentration that is appropriate for the Kₘ of your enzyme. Titrating the this compound concentration can help determine the optimal level.
-
Acceptor Substrate: If your assay includes an acceptor substrate, confirm its concentration and purity. The absence or low concentration of the acceptor can limit the reaction.
Assay Variability
Question: I am seeing significant variability between my replicate wells. How can I improve the consistency of my results?
Answer: High variability can be due to pipetting errors, inconsistent mixing, or temperature gradients across the assay plate.
-
Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
-
Plate Mixing: After adding all components, mix the plate thoroughly using a plate shaker for a couple of minutes to ensure a homogenous reaction mixture.
-
Temperature Control: Incubate the reaction at a consistent temperature. To ensure uniformity, it is often recommended to optimize the glycosyltransferase reaction at room temperature.
Frequently Asked Questions (FAQs)
Question: What is the principle behind the UDP-Glo™ Glycosyltransferase Assay?
Answer: The UDP-Glo™ Glycosyltransferase Assay is a bioluminescent method for detecting the activity of glycosyltransferases that utilize UDP-sugars as donor substrates. The assay measures the amount of UDP produced during the glycosyl transfer reaction. After the enzymatic reaction, a detection reagent is added that converts the generated UDP into ATP. This ATP then serves as a substrate for a luciferase, producing light that is proportional to the amount of UDP formed.
Question: Can I use this assay to screen for glycosyltransferase inhibitors?
Answer: Yes, this assay is well-suited for high-throughput screening of potential glycosyltransferase inhibitors. A decrease in the luminescent signal in the presence of a compound would indicate inhibition of the enzyme.
Question: What is the linear range of detection for the UDP-Glo™ assay?
Answer: The UDP-Glo™ assay typically has a linear response to UDP concentrations from the low nanomolar to 25µM range.
Question: How can I overcome product inhibition by UDP?
Answer: UDP is a known inhibitor of many glycosyltransferases. To mitigate this, you can:
-
Use lower initial concentrations of the UDP-sugar donor substrate to minimize the accumulation of UDP.
-
In some specialized assays, alkaline phosphatase can be included to hydrolyze the UDP product, thus removing the inhibition.
Question: Do I need to purify my glycosyltransferase for this assay?
Answer: Yes, it is highly recommended to use purified glycosyltransferases. Crude cell extracts can contain endogenous hydrolases that cleave this compound, leading to high background signals and inaccurate results.
Experimental Protocols
Protocol 1: Optimization of Divalent Cation Concentration
This protocol is designed to determine the optimal divalent cation for your glycosyltransferase of interest.
-
Prepare Reaction Mix: For each cation to be tested (e.g., MgCl₂, MnCl₂, CaCl₂), prepare a master mix containing 0.1 M buffer (e.g., MOPS-NaOH, pH 7.0), 50 µM this compound, and your purified glycosyltransferase (e.g., 3 µg per reaction).
-
Aliquot and Add Cations: Aliquot the master mix into separate tubes or wells of a microplate.
-
Add Cations: To each aliquot, add the divalent cation to be tested at various final concentrations (e.g., 0, 2.5, 5, and 10 mM).
-
Incubate: Incubate the reactions at 37°C for a set period, for example, 16 hours.
-
Detect UDP: Following incubation, use a UDP detection assay, such as the UDP-Glo™ Glycosyltransferase Assay, to measure the amount of UDP produced in each reaction.
-
Analyze Data: Plot the amount of UDP produced as a function of the cation concentration to determine the optimal cation and its concentration.
Protocol 2: General Glycosyltransferase Activity Assay using UDP-Glo™
This protocol provides a general workflow for measuring glycosyltransferase activity.
-
Prepare Glycosyltransferase Reaction:
-
In a multiwell plate, combine your purified glycosyltransferase, the acceptor substrate (if applicable), and the reaction buffer (e.g., 100 mM HEPES, pH 7.0, with the optimized divalent cation concentration).
-
Initiate the reaction by adding this compound to a final concentration of 100 µM.
-
The final reaction volume can be as low as 5µl.
-
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 60 minutes).
-
Prepare UDP Detection Reagent: During the incubation, prepare the UDP Detection Reagent according to the manufacturer's instructions.
-
Stop Reaction and Detect UDP: Add an equal volume of the UDP Detection Reagent to each well of the glycosyltransferase reaction. This will stop the enzymatic reaction and initiate the luminescence reaction.
-
Incubate for Luminescence Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence using a plate reader. The light output is directly proportional to the amount of UDP produced.
Quantitative Data Summary
Table 1: Optimization of GtfA-mediated this compound Hydrolysis
| Parameter | Condition | Relative Activity |
| Divalent Cation | 10 mM MgCl₂ | Optimal |
| Increasing MnCl₂ | Inhibitory | |
| Increasing CaCl₂ | Inhibitory | |
| pH | 0.1 M Tris-HCl, pH 8.0 | Highest Activity |
| 0.1 M MOPS-NaOH, pH 7.0 | Moderate Activity | |
| pH 6.0 Buffer | Lower Activity | |
| This compound Conc. | 100 µM | Plateau reached |
| Incubation Time | 16 hours | Maximal hydrolysis |
Data summarized from a study on GtfA optimization.
Visualizations
Caption: General workflow for a glycosyltransferase assay using this compound.
Caption: Troubleshooting decision tree for common glycosyltransferase assay issues.
References
- 1. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound concentration is an important factor in the biosynthesis of beta1,6-branched oligosaccharides: regulation based on the kinetic properties of N-acetylglucosaminyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HILIC-MS Analysis of UDP-GlcNAc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the separation of UDP-GlcNAc using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound using HILIC-MS?
The primary challenges in this compound separation by HILIC-MS include its high polarity, which can lead to poor retention on traditional reversed-phase columns, and the presence of structurally similar isomers like UDP-GalNAc.[1][2] Achieving good peak shape and stable retention times can also be problematic.[3]
Q2: Why is HILIC the preferred chromatographic mode for this compound analysis?
HILIC is well-suited for highly polar compounds like this compound that are not well-retained on C18 or other reversed-phase columns.[4][5] The HILIC stationary phase, typically silica (B1680970) or bonded with polar functional groups, retains polar analytes, allowing for their effective separation.
Q3: What type of HILIC column is recommended for this compound separation?
Amide-based HILIC columns are frequently reported to provide good separation for this compound and its isomers. Other polar stationary phases can also be used, but amide columns often offer a good balance of retention and selectivity for these analytes.
Q4: How critical is the mobile phase composition for successful separation?
The mobile phase composition, including the organic solvent content, buffer type, and pH, is critical for achieving optimal separation. A high organic content (typically acetonitrile) is necessary to promote retention in HILIC. The pH of the mobile phase can significantly influence the charge state of this compound and its interaction with the stationary phase, affecting retention and peak shape.
Q5: Is it possible to separate this compound from its epimer UDP-GalNAc using HILIC-MS?
Yes, separating this compound from UDP-GalNAc is achievable with HILIC-MS. However, it requires careful optimization of chromatographic conditions. Key factors for successful separation include the choice of stationary phase, mobile phase pH, and gradient profile.
Troubleshooting Guide
Encountering issues during your HILIC-MS analysis of this compound is not uncommon. The following table summarizes common problems, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH. Sample solvent mismatch with the mobile phase. | Increase the buffer concentration in the mobile phase to mask silanol (B1196071) interactions. Adjust the mobile phase pH. For UDP-sugars, a basic pH (e.g., using ammonium (B1175870) hydroxide) has been shown to be effective. Ensure the sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions. |
| Poor or No Retention | Insufficient organic content in the mobile phase. Insufficient column equilibration. Sample dissolved in a strong solvent (high water content). | Increase the initial percentage of acetonitrile (B52724) in your gradient. A starting point of 80-95% acetonitrile is common in HILIC. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. Prepare your sample in a high organic solvent mixture (e.g., 75-90% acetonitrile). |
| Retention Time Instability | Inconsistent column equilibration between runs. Mobile phase pH drift. Temperature fluctuations. | Implement a consistent and sufficient re-equilibration step in your gradient program. Prepare fresh mobile phase daily and ensure the pH is stable. Use a column oven to maintain a constant temperature. |
| Low MS Signal Intensity / Ion Suppression | High salt concentration in the mobile phase. Inappropriate ionization source settings. | Use volatile buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) at concentrations typically between 5-20 mM. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature for this compound. |
| Inability to Separate Isomers (e.g., this compound and UDP-GalNAc) | Suboptimal mobile phase pH or buffer. Inadequate chromatographic resolution. | Optimize the mobile phase pH. A study showed that using ammonium hydroxide (B78521) in the mobile phase can achieve baseline separation of this compound and UDP-GalNAc. Adjust the gradient slope to be shallower, allowing for more time to resolve closely eluting peaks. Consider using a longer column or a column with a smaller particle size to increase efficiency. |
Experimental Protocol: HILIC-MS for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Extract this compound from cells or tissues using a suitable method, such as a cold methanol/water extraction.
-
After extraction, evaporate the solvent and reconstitute the sample in a high organic solvent mixture (e.g., 80% acetonitrile in water) to match the initial mobile phase conditions.
2. LC-MS/MS System:
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to a specific value (e.g., pH 10 with ammonium hydroxide for isomer separation).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 90% B
-
2-12 min: 90% to 60% B
-
12-13 min: 60% to 90% B
-
13-20 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimize for your instrument.
-
MRM Transitions (for triple quadrupole):
-
This compound: Precursor ion (m/z) 606.1 -> Product ion (m/z) 385.1 (or other characteristic fragments).
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for HILIC-MS analysis of this compound.
Key Parameter Relationships in HILIC
Caption: Impact of key parameters on this compound separation in HILIC.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of Novel UDP-GlcNAc Probes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the specificity of new UDP-GlcNAc probes. Ensuring a probe's specificity is paramount to obtaining reliable and interpretable results in studying the complex roles of O-GlcNAcylation in cellular processes.
The modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic post-translational modification that regulates a wide array of cellular functions. Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is the crucial sugar donor for this modification, catalyzed by O-GlcNAc transferase (OGT). Chemical probes designed to target this compound are invaluable tools for studying O-GlcNAcylation. However, their utility is entirely dependent on their specificity. This guide outlines key experimental approaches to rigorously validate a new this compound probe, comparing its performance with established alternatives.
Understanding the Biological Context: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
A thorough validation strategy begins with a clear understanding of the metabolic pathway that produces this compound and the subsequent transfer of GlcNAc to target proteins. The Hexosamine Biosynthetic Pathway (HBP) integrates glucose, amino acid, fatty acid, and nucleotide metabolism to generate this compound. OGT then transfers the GlcNAc moiety from this compound onto serine and threonine residues of nuclear and cytoplasmic proteins. A competing enzyme, O-GlcNAcase (OGA), removes this modification, creating a dynamic cycle.
A Researcher's Guide to UDP-GlcNAc and UDP-GalNAc in Glycosyltransferase Assays
For researchers, scientists, and drug development professionals, the selection of the correct sugar donor is critical for the success of glycosyltransferase assays. This guide provides a detailed comparison of two common sugar nucleotides, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) and Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc), offering insights into their distinct roles, enzyme specificities, and relevant assay protocols.
The structural difference between this compound and UDP-GalNAc lies in the stereochemistry at the C-4 position of the hexosamine sugar. This compound has an equatorial hydroxyl group, derived from glucose, while UDP-GalNAc has an axial hydroxyl group, derived from galactose.[1] This seemingly subtle variation has profound implications for their biological functions and their specificity as donor substrates for glycosyltransferases.[1][2] this compound is the universal donor for N-linked glycosylation and O-GlcNAcylation, while UDP-GalNAc is the initiating sugar for mucin-type O-linked glycosylation.[1][3]
Distinguishing Features and Applications
The distinct biological roles of this compound and UDP-GalNAc are a direct consequence of the high specificity of the glycosyltransferases that utilize them. This specificity is crucial for the correct assembly of complex glycan structures that mediate a vast array of biological processes, from protein folding and stability to cell signaling and recognition.[1] In the context of drug development, targeting specific glycosyltransferases involved in disease-related glycosylation, such as in cancer or inflammatory conditions, requires a clear understanding of their substrate preferences.[4]
| Feature | This compound | UDP-GalNAc |
| Full Name | Uridine Diphosphate N-acetylglucosamine | Uridine Diphosphate N-acetylgalactosamine |
| Abbreviation | This compound | UDP-GalNAc |
| Key Structural Difference | Equatorial hydroxyl group at C-4 of the hexosamine | Axial hydroxyl group at C-4 of the hexosamine[1] |
| Primary Biological Role | Donor for N-linked glycosylation, O-GlcNAcylation, and chitin (B13524) synthesis[1] | Initiating donor for mucin-type O-linked glycosylation[1][3] |
| Associated Glycosyltransferases | O-GlcNAc transferase (OGT), N-acetylglucosaminyltransferases (GnTs)[5][6] | Polypeptide N-acetylgalactosaminyltransferases (pp-GalNAcTs)[3] |
| Therapeutic Relevance | Research in biomaterials, joint health supplements, and neurological disorders[1] | Liver-targeted therapies and cancer diagnostics (e.g., Tn antigen)[1][3] |
Enzyme Specificity: A Tale of Two Epimers
The ability of a glycosyltransferase to distinguish between this compound and UDP-GalNAc is fundamental to its function. The active site of a specific glycosyltransferase is precisely shaped to accommodate the unique configuration of its preferred sugar donor. For instance, N-acetylglucosaminyltransferase V (GnT-V) shows a strong preference for this compound, with UDP-GalNAc being unable to act as a donor substrate.[2] Conversely, polypeptide N-acetylgalactosaminyltransferases are selective for UDP-GalNAc.[7]
However, some degree of cross-reactivity can occur. O-GlcNAc transferase (OGT), which primarily uses this compound, can also utilize UDP-GalNAc, albeit with significantly lower efficiency (less than 20% of the activity with this compound).[7] This highlights the importance of carefully selecting and validating the sugar nucleotide for a given assay to ensure the observed activity is attributable to the intended enzymatic reaction.
The following table summarizes the kinetic parameters for selected glycosyltransferases, illustrating their substrate specificity.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/h/mg) or Relative Activity (%) |
| Human GnT-V | This compound | 4.0 | 13 |
| UDP-GalNAc | No activity observed | No activity observed[2] | |
| O-GlcNAc Transferase (OGT) | This compound | ~0.5-5 µM (for half-maximal activity) | 100% (Maximum light output)[7][8] |
| UDP-GalNAc | Not reported | <20% of this compound activity[7] | |
| N-acetylgalactosaminyltransferases (GalNT 1 & 4) | UDP-GalNAc | Not specified | Selective for UDP-GalNAc[7] |
| This compound | Not specified | No significant activity detected[7] |
Note: Kinetic parameters can vary depending on the specific enzyme isoform, acceptor substrate, and assay conditions.
Visualizing the Pathways and Processes
To better understand the context in which these sugar nucleotides are utilized, the following diagrams illustrate the biosynthetic pathway, a typical glycosyltransferase assay workflow, and the principle of enzyme specificity.
References
- 1. collagensei.com [collagensei.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 5. Engineering Orthogonal Polypeptide GalNAc-Transferase and UDP-Sugar Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to UDP-GlcNAc Quantification: HPLC vs. Enzymatic Assay
For researchers, scientists, and drug development professionals, the accurate quantification of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is critical for understanding cellular metabolism and the regulation of protein O-GlcNAcylation. This guide provides a detailed comparison of two common quantification methods: High-Performance Liquid Chromatography (HPLC) and a newer enzymatic assay, supported by experimental data and protocols.
This compound is a key metabolite in the hexosamine biosynthetic pathway (HBP), serving as the donor substrate for O-GlcNAc transferase (OGT), an enzyme that modifies nuclear and cytoplasmic proteins. The availability of this compound can directly impact the extent of protein O-GlcNAcylation, a post-translational modification implicated in numerous cellular processes and diseases such as cancer and diabetes. Consequently, robust and reliable methods for this compound quantification are essential for advancing research in these areas.
This guide explores the principles, protocols, and comparative performance of ion-pair reversed-phase HPLC and a recently developed enzymatic microplate assay for the quantification of this compound in biological samples.
Method Comparison at a Glance
| Feature | HPLC Method | Enzymatic Assay |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | OGT-catalyzed transfer of GlcNAc from this compound to a peptide substrate, followed by immunodetection. |
| Specificity | Can be challenging to separate this compound from its epimer, UDP-GalNAc, without specialized columns or detectors (e.g., mass spectrometry). | Highly specific for this compound due to the substrate specificity of O-GlcNAc transferase (OGT). |
| Sensitivity | Picomole range, dependent on the detector. | Femtomole range (estimated lowest limit of quantification of 110 fmol).[1] |
| Throughput | Lower; samples are processed sequentially. | Higher; compatible with multi-well plate formats for simultaneous processing of many samples. |
| Equipment | Requires an HPLC system with a UV detector. | Requires a microplate reader, standard laboratory equipment for ELISA-like assays, and a recombinant OGT enzyme. |
| Expertise | Requires expertise in HPLC operation and data analysis. | Based on standard immunoassay techniques, which are widely practiced. |
Experimental Protocols
Sample Preparation (General)
For both methods, a crucial first step is the efficient extraction of polar metabolites, including this compound, from cells or tissues. A common method involves homogenization in a methanol-water-chloroform mixture to separate the polar metabolites into the aqueous phase.
Ion-Pair Reversed-Phase HPLC Protocol
This method separates nucleotide sugars based on their interaction with a reversed-phase column and an ion-pairing agent in the mobile phase.
Materials:
-
HPLC system with a UV detector (254 nm)
-
Reversed-phase C18 column (e.g., Inertsil ODS-3 or ODS-4)
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 6.0) with 8 mM tetrabutylammonium (B224687) chloride (ion-pairing agent)
-
Mobile Phase B: 75% Mobile Phase A, 25% Acetonitrile
-
This compound standard
Procedure:
-
Sample Extraction: Extract this compound from cell or tissue samples using a suitable polar metabolite extraction protocol. Lyophilize the aqueous phase and resuspend in water for injection.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample or standard onto the column.
-
Elute the nucleotide sugars using a gradient of Mobile Phase B.
-
Monitor the absorbance at 254 nm.
-
-
Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Enzymatic Microplate Assay Protocol
This assay leverages the high specificity of O-GlcNAc transferase (OGT) for its substrate, this compound.[2]
Materials:
-
High-protein-binding 384-well microplate
-
Recombinant O-GlcNAc transferase (OGT)
-
GlcNAc-acceptor peptide conjugated to a carrier protein (e.g., BSA)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent or fluorescent HRP substrate
-
Alkaline phosphatase (to remove UDP, an inhibitor of OGT)
-
This compound standard
Procedure:
-
Plate Coating: Coat the wells of the microplate with the GlcNAc-acceptor peptide-BSA conjugate.
-
Blocking: Block unoccupied protein-binding sites in the wells.
-
Standard and Sample Addition: Prepare a standard curve of this compound and add the standards and extracted samples to the wells.
-
Enzymatic Reaction: Add a master mix containing OGT and alkaline phosphatase to each well to initiate the transfer of GlcNAc from this compound in the sample to the coated peptide. Incubate to allow the reaction to proceed.
-
Immunodetection:
-
Wash the plate to remove unreacted components.
-
Add the primary anti-O-GlcNAc antibody (RL2) and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
-
Signal Development: Wash the plate and add the HRP substrate.
-
Measurement: Read the resulting chemiluminescent or fluorescent signal using a microplate reader.
-
Quantification: Determine the this compound concentration in the samples by interpolating from the standard curve.
Performance and Cross-Validation Data
A key consideration for any analytical method is its accuracy and comparability to existing techniques. A study by Sunden et al. (2023) validated the enzymatic assay against an ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for the quantification of UDP-HexNAc (the combined pool of this compound and UDP-GalNAc) in mouse liver samples. The results demonstrated a strong positive correlation between the two methods, validating the accuracy of the enzymatic assay.
Quantitative Comparison in Biological Samples
The following table presents representative this compound concentrations in various mouse tissues and cultured mammalian cell lines as determined by the enzymatic assay.[1] While direct side-by-side HPLC data from the same study is not available in a tabular format, these values are comparable to those reported in the literature using chromatographic methods.[1][2]
Table 1: this compound Concentrations in Mouse Tissues and Mammalian Cell Lines (Enzymatic Assay)
| Sample Type | This compound Concentration |
| Mouse Tissues | |
| Liver | ~150 pmol/mg tissue |
| Kidney | ~100 pmol/mg tissue |
| Heart | ~40 pmol/mg tissue |
| Brain | ~62 pmol/mg tissue |
| Cultured Mammalian Cells | |
| HeLa | ~520 pmol/million cells |
| AML12 (mouse hepatocyte) | ~150 pmol/million cells |
| 293T | ~60 pmol/million cells |
| NIH/3T3 | ~70 pmol/million cells |
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows and principles of the described methods.
Conclusion
Both HPLC and enzymatic assays are valuable tools for the quantification of this compound. The choice of method depends on the specific research needs, available equipment, and the required sample throughput and specificity.
The HPLC method is a well-established technique that provides reliable quantification. However, it can be limited by lower throughput and the potential for co-elution with structurally similar molecules like UDP-GalNAc, which may require more advanced chromatographic techniques (e.g., UPLC-MS) for complete resolution.[2]
The enzymatic assay offers a highly specific and sensitive alternative with the advantage of a high-throughput format. Its reliance on the specific activity of OGT circumvents the issue of epimer separation.[2] As demonstrated by its strong correlation with UPLC-MS data, the enzymatic assay is a robust and accurate method for quantifying this compound in a variety of biological samples.
For laboratories conducting large-scale studies or those without access to specialized HPLC equipment, the enzymatic assay presents a practical and powerful option for investigating the role of this compound in health and disease.
References
Confirming UDP-GlcNAc Synthesis from Glucose: A Guide to Isotopic Labeling Techniques
For researchers, scientists, and drug development professionals, accurately tracing and quantifying the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) from glucose is crucial for understanding cellular metabolism, disease pathogenesis, and the mechanism of action of therapeutic agents. This guide provides a comparative overview of isotopic labeling methods to confirm and quantify the flux of glucose into the hexosamine biosynthetic pathway (HBP), culminating in the production of this compound.
The de novo synthesis of this compound, a critical precursor for protein and lipid glycosylation, primarily utilizes glucose.[1] Isotopic labeling, coupled with mass spectrometry, offers a powerful and precise method to track the fate of glucose carbons as they are incorporated into the this compound molecule. This approach provides definitive evidence of the synthetic pathway and allows for the quantification of metabolic flux.
Comparative Analysis of Isotopic Labeling Strategies
The most common approach involves culturing cells in a medium where standard glucose is replaced with a stable isotope-labeled counterpart, typically uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose).[2] This allows for the tracking of all six carbon atoms from glucose as they traverse various metabolic pathways to form the different components of this compound.
| Analytical Method | Isotopic Tracer | Key Findings & Applications | Advantages | Limitations | Reference |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | [U-¹³C₆]-glucose | Quantification of ¹³C incorporation into this compound; determination of metabolic flux through the HBP. | High sensitivity and specificity; allows for separation of this compound from its epimer UDP-GalNAc with appropriate chromatography. | Complex data analysis due to multiple labeled species. | [3][4][5] |
| Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) | [U-¹³C]-glucose | High-resolution analysis of this compound isotopologues, enabling detailed modeling of biosynthetic pathways. | Ultra-high mass accuracy and resolution, allowing for the separation of all 17 ¹³C isotopologues of this compound. | Requires specialized instrumentation and expertise. | [2] |
| Enzymatic Assay | Not applicable (measures total this compound) | Quantification of total cellular this compound levels. | Commercially available kits; can be performed in a standard lab setting. | Does not provide information on the synthetic origin of this compound; cannot distinguish between de novo synthesis and salvage pathways. | [6][7][8] |
Experimental Protocols
Isotopic Labeling of Cells with [U-¹³C₆]-glucose
This protocol outlines the general steps for labeling cultured cells to trace the incorporation of glucose into this compound.
1. Cell Culture:
-
Culture cells of interest to the desired confluency in standard glucose-containing medium.
2. Isotope Labeling:
-
Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).
-
Replace the standard medium with a medium containing [U-¹³C₆]-glucose at the same concentration as the original medium.
-
Incubate the cells for a specific time course (e.g., 0, 0.5, 2, 6, 24 hours) to monitor the time-dependent incorporation of the label.[3]
3. Metabolite Extraction:
-
After the desired incubation period, place the culture dish on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the dish.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
4. Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).
5. LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate this compound from other metabolites.[9]
-
Perform mass spectrometry in negative ion mode to detect this compound and its isotopologues. The unlabeled [M-H]⁻ ion of UDP-HexNAc is detected at m/z = 606.1.[3]
-
Analyze the mass isotopologue distribution to determine the extent of ¹³C incorporation.
Visualizing the Pathway and Workflow
To better understand the metabolic route and the experimental process, the following diagrams have been generated.
Caption: De novo synthesis of this compound from glucose.
Caption: Experimental workflow for isotopic labeling.
Interpreting the Data
The incorporation of ¹³C atoms from glucose into this compound results in a shift in the mass-to-charge ratio (m/z) of the molecule. By analyzing the mass spectra, one can determine the number of labeled carbon atoms in the this compound molecule. Since this compound is synthesized from various precursors derived from glucose, the isotopologue distribution can be complex.[2][3] For instance, the glucosamine (B1671600) ring can be fully labeled with six ¹³C atoms, the acetyl group with two, and the ribose and uracil (B121893) moieties of the UDP portion can also incorporate labeled carbons from glucose metabolism.[10][11]
The rate of incorporation of ¹³C into this compound provides a direct measure of the metabolic flux through the HBP. This quantitative data is invaluable for comparing the metabolic states of different cell types, the effects of genetic modifications, or the impact of potential drug candidates on this crucial pathway.
Alternative and Complementary Methods
While isotopic labeling with mass spectrometry is the gold standard for confirming the synthetic origin of this compound, other methods can provide valuable complementary information.
-
¹³C₂-Glucosamine Labeling: This approach can be used to specifically trace the utilization of GlcNAc in glycan synthesis, avoiding the complexity of mass spectra from ¹³C₆-glucose labeled glycans.[3]
-
Genetically Encoded Fluorescent Biosensors: These sensors allow for the real-time monitoring of this compound levels in living cells, providing spatiotemporal resolution that is not possible with mass spectrometry-based methods.[12]
-
Enzymatic Assays: These assays provide a straightforward method to quantify the total cellular concentration of this compound, which can be useful for high-throughput screening or when the synthetic origin is not the primary question.[8]
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-based assay for quantification of this compound in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validating O-GlcNAc sites using UDP-GlcNAc and OGT in vitro.
For researchers, scientists, and drug development professionals, the accurate identification and validation of O-GlcNAc (O-linked β-N-acetylglucosamine) sites on proteins is crucial for understanding cellular processes and developing targeted therapeutics. This guide provides a comprehensive comparison of in vitro methods for validating O-GlcNAc sites, with a primary focus on the use of UDP-GlcNAc and O-GlcNAc transferase (OGT).
The dynamic addition and removal of O-GlcNAc to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins is a critical post-translational modification involved in regulating a myriad of cellular processes.[1] O-GlcNAc transferase (OGT) catalyzes the addition of GlcNAc from the donor substrate this compound, while O-GlcNAcase (OGA) is responsible for its removal.[2][3] Given its role in health and disease, including cancer, neurodegeneration, and diabetes, robust methods for validating O-GlcNAc sites are essential.[4]
This guide details and compares the primary in vitro validation method using recombinant OGT and this compound, alongside alternative and complementary techniques.
In Vitro O-GlcNAcylation with OGT and this compound
The most direct method to validate a putative O-GlcNAc site is to reconstitute the glycosylation event in a controlled in vitro environment. This involves incubating the protein or peptide of interest with recombinant OGT and the sugar donor, this compound. The successful incorporation of GlcNAc confirms that the protein is a direct substrate of OGT.
Experimental Workflow
The general workflow for in vitro O-GlcNAcylation involves the reaction setup, incubation, and subsequent detection of the modification.
Caption: Workflow for in vitro O-GlcNAc site validation.
Key Experimental Protocols
1. Radiolabeling Assay
This conventional method uses radiolabeled UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc to track the incorporation of GlcNAc onto a substrate.
-
Reaction Mixture:
-
50 mM Sodium Cacodylate (pH 6.0–7.0)
-
5 mM MnCl₂
-
3–15 µM Synthetic Peptide or Protein Substrate
-
1.85–3.7 kBq of UDP-[6-³H]GlcNAc
-
2.5 mM 5'-AMP
-
1 mg/mL BSA
-
Recombinant OGT enzyme fraction[5]
-
-
Incubation: 20°C for 30–60 minutes.
-
Reaction Termination: Add 450 µL of 50 mM formic acid.
-
Detection: Separate the labeled peptide from unincorporated radiolabel using SP-Sephadex or C₁₈ cartridges and measure the incorporated radioactivity.
2. Non-Radioactive Bioluminescent Assay (UDP-Glo™)
This assay measures the amount of UDP produced, which is proportional to the OGT activity.
-
Reaction Mixture:
-
100 mM HEPES (pH 7.0)
-
5 mM MnCl₂
-
100 µM this compound
-
50 µM Peptide Substrate (e.g., dEGF20)
-
Recombinant EOGT or OGT
-
-
Incubation: At an appropriate temperature and time for the specific enzyme and substrate.
-
Detection: Add UDP Detection Reagent, which converts the generated UDP to ATP. The ATP is then used in a luciferase reaction to produce light, which is measured with a luminometer.
Comparison of In Vitro Validation Methods
| Method | Principle | Advantages | Disadvantages | Throughput |
| Radiolabeling Assay | Measures direct incorporation of radiolabeled GlcNAc. | Highly sensitive and direct. | Involves handling of radioactive materials, costly, generates radioactive waste. | Low to Medium |
| UDP-Glo™ Assay | Measures UDP product via a bioluminescent reaction. | Non-radioactive, high-throughput compatible. | Indirect measurement of O-GlcNAcylation, potential for interference from contaminating enzymes. | High |
| Chemoenzymatic Labeling | Uses a modified UDP-sugar (e.g., UDP-GalNAz) and a mutant galactosyltransferase (Y289L GalT) to add a tag for detection. | Highly sensitive detection via biotin (B1667282) or fluorescent tags, enables enrichment for mass spectrometry. | Requires purified mutant enzyme, multi-step process. | Medium |
| Mass Spectrometry | Direct detection of the mass shift corresponding to O-GlcNAc addition on the substrate peptide. | Provides definitive site identification. | Requires specialized equipment and expertise, can be challenging for low-abundance proteins. | Low to Medium |
Alternative and Complementary Validation Techniques
While in vitro O-GlcNAcylation is a powerful tool, a multi-pronged approach often yields the most reliable results.
1. Site-Directed Mutagenesis
Mutating the target serine or threonine residue to an alanine (B10760859) or valine should abolish O-GlcNAcylation at that site. This can be assessed in vitro or in cellular models. A study on SMAD4 demonstrated that mutating four identified O-GlcNAc sites to alanine or valine resulted in a significant reduction in its O-GlcNAcylation levels.
2. Mass Spectrometry (MS)-Based Proteomics
MS is the gold standard for identifying O-GlcNAc sites on a proteome-wide scale. Techniques like Electron Transfer Dissociation (ETD) are particularly useful as they preserve the labile O-GlcNAc modification during peptide fragmentation, allowing for precise site localization. Combining different enrichment strategies (e.g., antibody, lectin, OGA mutant) and data analysis tools can enhance the coverage of the O-GlcNAc proteome.
3. O-GlcNAc Site-Specific Antibodies
The development of antibodies that recognize O-GlcNAc at a specific site on a particular protein provides a powerful tool for in vitro and in vivo validation and for studying the functional consequences of site-specific O-GlcNAcylation.
O-GlcNAc Signaling Pathway
The addition and removal of O-GlcNAc is a dynamic process central to cellular signaling.
Caption: The dynamic cycle of O-GlcNAcylation.
References
- 1. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 2. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to UDP-GlcNAc and its Non-Hydrolyzable Analogs in Cellular Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the natural substrate Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) and its non-hydrolyzable analogs is critical for designing and interpreting experiments aimed at elucidating the roles of O-GlcNAcylation in cellular processes. This guide provides an objective comparison of their effects, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for studying this vital post-translational modification.
This compound is the sole sugar donor for O-GlcNAc transferase (OGT), the enzyme that catalyzes the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This dynamic and reversible modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular functions, including signal transduction, transcription, and metabolism.[1][2][3] The intracellular concentration of this compound, produced via the hexosamine biosynthetic pathway (HBP), serves as a nutrient sensor, linking cellular metabolic status to the regulation of protein function through O-GlcNAcylation.[4][5]
Non-hydrolyzable analogs of this compound are invaluable tools for probing the function of OGT and other glycosyltransferases. These synthetic molecules are designed to mimic the natural substrate but resist enzymatic cleavage, thereby acting as competitive inhibitors.[1][5] By blocking the active site of OGT, these analogs can effectively reduce or ablate O-GlcNAcylation, allowing researchers to study the consequences of its loss. However, their effects can differ significantly from those observed by modulating the cellular levels of the natural substrate, this compound.
Comparing the Effects: A Summary of Quantitative Data
The primary distinction between using this compound to modulate O-GlcNAcylation and using non-hydrolyzable analogs lies in their mechanism of action. Increasing cellular this compound levels, typically by treating cells with glucose or glucosamine, enhances the substrate pool for OGT, leading to a global increase in O-GlcNAcylation.[2][6] In contrast, non-hydrolyzable analogs act as inhibitors, reducing overall O-GlcNAcylation by competing with the natural substrate for binding to OGT.[1][5] This fundamental difference can lead to distinct downstream cellular outcomes.
| Feature | Modulating this compound Levels (e.g., with Glucosamine) | Using Non-Hydrolyzable Analogs (e.g., Ac4-5SGlcNAc) |
| Mechanism of Action | Increases the substrate pool for OGT.[2][6] | Competitively inhibit OGT activity.[1][5] |
| Effect on Global O-GlcNAcylation | General increase.[2][6] | General decrease.[1] |
| Specificity | Affects all this compound-dependent pathways. | Primarily targets OGT, but potential off-target effects on other glycosyltransferases.[1] |
| Cellular Impact | Mimics a nutrient-rich state, affecting signaling pathways sensitive to metabolic flux.[4] | Induces a state of O-GlcNAc deficiency, revealing the requirement of this modification for various cellular processes. |
| Potential for Off-Target Effects | Can alter other metabolic pathways dependent on glucose and glutamine. | The active form (e.g., UDP-5SGlcNAc) can be epimerized and may inhibit other UDP-sugar utilizing enzymes.[1] |
Table 1: Comparison of approaches to modulate O-GlcNAcylation.
| Analog | Target Enzyme(s) | IC50 / Ki | Key Findings |
| UDP-5SGlcNAc | OGT | Ki = 8 µM[7] | A competitive inhibitor of OGT. Its cell-permeable precursor, Ac4-5SGlcNAc, is widely used to reduce cellular O-GlcNAcylation.[1][7] |
| OSMI-1 | OGT | IC50 = 2.7 µM | A small molecule inhibitor of OGT that is not competitive with this compound.[1] |
| L01 | OGT | IC50 = 21.8 µM | A natural product-derived OGT inhibitor. |
Table 2: In vitro inhibitory activities of selected non-hydrolyzable this compound analogs and other OGT inhibitors.
Signaling Pathways and Experimental Workflows
The interplay between this compound levels and O-GlcNAcylation is central to cellular nutrient sensing. The diagram below illustrates the hexosamine biosynthetic pathway (HBP), which produces this compound, and its subsequent use by OGT to modify target proteins. This process is reversed by O-GlcNAcase (OGA).
To compare the effects of modulating this compound levels versus direct OGT inhibition, a quantitative proteomics workflow is often employed. The following diagram outlines a typical experimental approach using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Experimental Protocols
In Vitro OGT Activity Assay
This protocol is adapted from methods used to assess the inhibitory potential of non-hydrolyzable this compound analogs.
Materials:
-
Recombinant human OGT
-
Peptide or protein substrate (e.g., a synthetic peptide derived from a known O-GlcNAcylated protein)
-
UDP-[³H]GlcNAc
-
This compound (for competition assays)
-
Non-hydrolyzable this compound analog
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT
-
Scintillation cocktail
-
Phosphocellulose paper
Procedure:
-
Prepare a reaction mixture containing assay buffer, OGT, and the peptide substrate.
-
Add varying concentrations of the non-hydrolyzable analog or unlabeled this compound.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated UDP-[³H]GlcNAc.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
Chemoenzymatic Labeling and Enrichment of O-GlcNAcylated Peptides for Mass Spectrometry
This protocol outlines the key steps for identifying and quantifying O-GlcNAc sites from cell lysates.[8][9][10]
Materials:
-
Cell lysates from different treatment groups (e.g., control, high glucose, OGT inhibitor)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin
-
Recombinant galactosyltransferase (GalT1 Y289L mutant)[9][10]
-
UDP-GalNAz (N-azidoacetylgalactosamine)[8]
-
Biotin-alkyne
-
Copper(I) catalyst for click chemistry (e.g., TBTA, copper(II) sulfate, and a reducing agent like sodium ascorbate)[9][10]
-
Streptavidin-agarose beads
-
LC-MS/MS system
Procedure:
-
Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse cells in a buffer containing protease and OGA inhibitors.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Chemoenzymatic Labeling:
-
Incubate the peptide mixture with GalT1 (Y289L) and UDP-GalNAz to transfer an azide (B81097) group onto O-GlcNAcylated peptides.[8]
-
-
Click Chemistry:
-
Enrichment:
-
Incubate the biotinylated peptide mixture with streptavidin-agarose beads to capture the O-GlcNAcylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and Mass Spectrometry:
-
Elute the enriched O-GlcNAcylated peptides from the beads.
-
Analyze the peptides by LC-MS/MS to identify the sequences and pinpoint the sites of O-GlcNAcylation.
-
For quantitative proteomics, analyze samples from different conditions (e.g., SILAC-labeled) to determine the relative abundance of O-GlcNAcylated peptides.[11][12]
-
Conclusion
Both the modulation of cellular this compound levels and the use of non-hydrolyzable analogs are powerful techniques for investigating the functional roles of O-GlcNAcylation. The choice between these approaches should be guided by the specific research question. Increasing this compound levels is more physiologically relevant for studying nutrient sensing and hyperglycemia-induced changes in O-GlcNAcylation. In contrast, non-hydrolyzable analogs provide a more direct means of inhibiting OGT activity to probe the essentiality of O-GlcNAcylation for specific cellular processes. A thorough understanding of their distinct mechanisms of action and potential off-target effects, combined with robust experimental design and quantitative analysis, is paramount for advancing our knowledge of this critical post-translational modification.
References
- 1. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to UDP-GlcNAc Metabolic Labeling: A Comparative Analysis of Reproducibility and Limitations
For researchers, scientists, and drug development professionals, understanding the nuances of techniques to study O-GlcNAcylation is paramount. This guide provides an objective comparison of UDP-GlcNAc metabolic labeling with alternative methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical post-translational modification involved in a myriad of cellular processes.[1][2] Dysregulation of O-GlcNAcylation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[3] Metabolic labeling has emerged as a powerful tool to investigate this modification, allowing for the visualization and identification of O-GlcNAcylated proteins.[4][5] This guide delves into the reproducibility and limitations of this compound metabolic labeling, offering a comparative analysis with alternative techniques to inform experimental design.
Principles of this compound Metabolic Labeling
Metabolic labeling of O-GlcNAcylated proteins relies on the cellular uptake and enzymatic conversion of modified monosaccharide precursors, known as metabolic chemical reporters (MCRs).[4][6] These MCRs are typically acetylated for improved cell permeability and contain a bioorthogonal handle, such as an azide (B81097) or an alkyne group.[4] Once inside the cell, these precursors are processed through the hexosamine biosynthetic pathway (HBP) or the salvage pathway to form a modified this compound analog.[7][8][9] This analog is then used by O-GlcNAc transferase (OGT) to glycosylate target proteins.[2][5] The incorporated bioorthogonal handle can then be selectively reacted with a corresponding probe for visualization or enrichment.[4][5]
Diagram of the this compound Metabolic Labeling Pathway
Caption: General workflow of this compound metabolic labeling.
Reproducibility and Key Considerations
The success and reproducibility of metabolic labeling experiments are influenced by several factors:
-
Choice of Metabolic Reporter: The efficiency of incorporation can vary significantly between different MCRs. For instance, peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) has been shown to result in more robust labeling of O-GlcNAcylated proteins compared to peracetylated N-azidoacetylglucosamine (Ac4GlcNAz).[2][10] This is attributed to a metabolic bottleneck at the this compound pyrophosphorylase step in the GlcNAc salvage pathway, which limits the conversion of GlcNAz to UDP-GlcNAz.[2][10]
-
Cell Type: Different cell lines exhibit varying efficiencies in the uptake and metabolism of MCRs.[4] It is crucial to empirically determine the optimal MCR and labeling conditions for the specific cell line being investigated.
-
Concentration and Incubation Time: Optimization of the MCR concentration and incubation time is necessary to achieve sufficient labeling without inducing cellular toxicity or perturbing normal metabolism.[4] Labeling typically increases within the first 24 hours and may decrease thereafter as labeled proteins are turned over.[4]
Limitations of this compound Metabolic Labeling
While a powerful technique, metabolic labeling has several limitations that researchers must consider:
-
Off-Target Labeling: A significant drawback is the potential for off-target labeling. Acetylated precursors, such as Ac4GalNAz, can lead to non-enzymatic S-glycosylation on cysteine residues.[11][12] Furthermore, some MCRs can be incorporated into other types of glycans, including N-linked and mucin-type O-linked glycans on cell surface proteins, which can lead to false-positive identification of intracellular O-GlcNAcylated proteins.[1][13][14]
-
Metabolic Perturbation: The introduction of unnatural sugar analogs can potentially alter cellular metabolism and the physiological state of the cell, which may affect the interpretation of results.[13]
-
Toxicity of Click Chemistry Reagents: The most common bioorthogonal reaction used for detection is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Copper is known to be cytotoxic, which can be a concern for live-cell imaging applications. Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method, offers a less toxic alternative.[1]
Comparative Analysis of Labeling Methods
To overcome the limitations of traditional metabolic labeling, several alternative and complementary techniques have been developed.
| Method | Principle | Advantages | Limitations | Typical Applications |
| Metabolic Labeling (Azide/Alkyne) | In vivo incorporation of modified sugars (e.g., Ac4GalNAz) followed by click chemistry.[2][4] | - Applicable in living cells and organisms.[13]- Provides temporal control over labeling.[2] | - Potential for off-target labeling (S-glycosylation, other glycans).[11][12][13]- Can perturb cellular metabolism.[13]- CuAAC can be cytotoxic. | - Global identification of O-GlcNAcylated proteins.- Pulse-chase experiments to study O-GlcNAc dynamics. |
| Chemoenzymatic Labeling | In vitro labeling of O-GlcNAc residues using a mutant galactosyltransferase (Y289L GalT) and a UDP-Galactose analog with a bioorthogonal handle.[1][13] | - Highly specific for O-GlcNAc.- Avoids metabolic perturbation and off-target effects in live cells.[11] | - Restricted to in vitro applications on cell lysates or purified proteins.[1]- Can be laborious and time-consuming.[1] | - Validation of O-GlcNAcylation sites.- Stoichiometry analysis.[1] |
| One-Step Fluorescent Labeling | In vivo incorporation of a fluorescently tagged metabolic precursor.[15][16] | - Direct visualization without the need for click chemistry.- Reduced toxicity as it avoids copper catalysts. | - The bulky fluorophore may affect metabolic processing and OGT recognition.- Lower signal intensity compared to amplification methods. | - Live-cell imaging of O-GlcNAcylation.- High-throughput screening assays.[13] |
| Isotopic Labeling | In vivo labeling using stable isotopes (e.g., 13C6-glucose) followed by mass spectrometry.[17] | - Directly labels the natural O-GlcNAc modification without chemical handles.- Enables quantitative analysis of O-GlcNAc dynamics and turnover.[17] | - Requires specialized mass spectrometry equipment and data analysis.- Can be expensive. | - Quantitative proteomics to determine O-GlcNAcylation turnover rates.[17] |
Logical Relationship of Limitations and Alternatives
Caption: Limitations of metabolic labeling and corresponding alternative approaches.
Experimental Protocols
Key Experiment 1: Metabolic Labeling of O-GlcNAcylated Proteins in Cultured Cells
Objective: To introduce a bioorthogonal handle into O-GlcNAcylated proteins for subsequent detection or enrichment.
Materials:
-
Cell culture medium appropriate for the cell line
-
Peracetylated azide- or alkyne-modified monosaccharide (e.g., Ac4GalNAz)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of the MCR in DMSO.
-
Supplement the cell culture medium with the MCR to the desired final concentration (typically 25-50 µM).
-
Incubate the cells for 24-48 hours under normal growth conditions.[1]
-
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Key Experiment 2: Detection of Labeled Proteins via Click Chemistry and Western Blotting
Objective: To visualize the metabolically labeled O-GlcNAcylated proteins.
Materials:
-
Metabolically labeled cell lysate
-
Azide- or alkyne-functionalized reporter tag (e.g., biotin-alkyne or fluorescent-azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibody for detection (if using a biotin (B1667282) tag)
Procedure (CuAAC):
-
Prepare Click Chemistry Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of protein), the reporter tag, TBTA, and freshly prepared TCEP or sodium ascorbate.
-
Initiate Reaction: Add CuSO4 to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample buffer to the reaction mixture and boil for 5-10 minutes.
-
Electrophoresis and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
If a fluorescent tag was used, visualize the gel or membrane directly using an appropriate imager.
-
If a biotin tag was used, block the membrane, incubate with a streptavidin-HRP conjugate, and detect using a chemiluminescent substrate.
-
Experimental Workflow for Metabolic Labeling and Detection
Caption: A typical experimental workflow for this compound metabolic labeling.
Conclusion
This compound metabolic labeling is a versatile and powerful technique for studying O-GlcNAcylation in a cellular context. However, researchers must be cognizant of its limitations, including potential off-target effects and metabolic perturbations. By carefully selecting metabolic reporters, optimizing experimental conditions, and considering alternative or complementary methods such as chemoenzymatic and isotopic labeling, it is possible to obtain reliable and reproducible data. This comparative guide provides the necessary information for researchers to make informed decisions about the most suitable approach for their specific research questions, ultimately advancing our understanding of the critical roles of O-GlcNAcylation in health and disease.
References
- 1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. O-GlcNAc cycling: a link between metabolism and chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.york.ac.uk [pure.york.ac.uk]
- 16. Direct One-Step Fluorescent Labeling of O-GlcNAc-Modified Proteins in Live Cells Using Metabolic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating OGT Inhibition by a UDP-GlcNAc Competitive Inhibitor: A Comparative Guide
For researchers and drug development professionals, validating the mechanism of action of a novel O-GlcNAc Transferase (OGT) inhibitor is a critical step. This guide provides a comparative overview of key experimental approaches to confirm that an inhibitor acts through a UDP-GlcNAc competitive mechanism. We present summaries of quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of these validation studies.
Biochemical Validation of Competitive Inhibition
Biochemical assays are fundamental in determining the potency and mechanism of an OGT inhibitor. These in vitro assays directly measure the enzymatic activity of OGT in the presence of varying concentrations of the inhibitor and substrates.
Key Biochemical Assays
A variety of assays can be employed to measure OGT activity, each with its own advantages and disadvantages. The choice of assay often depends on the required throughput, sensitivity, and the nature of the inhibitor being tested.
| Assay Type | Principle | Advantages | Disadvantages |
| UDP-Glo™ Assay | Measures the amount of UDP produced during the glycosylation reaction. The UDP is converted to ATP, which generates a luminescent signal.[1][2] | High-throughput, non-radioactive, sensitive.[1] | Indirect measurement, potential for interference from compounds affecting the coupling enzymes. |
| FRET-Based Assay | A peptide substrate is dually labeled with a fluorescent donor and acceptor. O-GlcNAcylation of the peptide prevents its cleavage by a protease, resulting in a sustained FRET signal. Inhibition of OGT leads to a decrease in the FRET signal.[1] | Real-time kinetic measurements, sensitive.[1] | Requires specifically designed and labeled peptide substrates. |
| Radiolabeled Assay | Utilizes a radiolabeled sugar donor (e.g., UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc). The incorporation of the radiolabel into a protein or peptide substrate is quantified.[3][4] | Direct and highly sensitive measurement of glycosylation. | Use of radioactive materials requires special handling and disposal, lower throughput.[3] |
| Ni-NTA Plate Assay | Utilizes His-tagged substrates and a chemoselective chemical reaction to detect O-GlcNAcylation. This assay can be performed with unpurified OGT.[3][5] | High-throughput, does not require purified enzyme, cost-effective.[3] | Indirect detection method. |
Differentiating Competitive Inhibition: Kinetic Analysis
To definitively establish that an inhibitor is competitive with this compound, kinetic studies are essential. By measuring the initial reaction rates at varying concentrations of both the inhibitor and the substrate (this compound), the mode of inhibition can be determined.
In the case of a this compound competitive inhibitor, the following characteristics will be observed:
-
Increased Apparent Km: The Michaelis constant (Km) for this compound will appear to increase as the inhibitor concentration increases. This is because a higher concentration of the substrate is required to outcompete the inhibitor for binding to the OGT active site.
-
Unchanged Vmax: The maximum reaction velocity (Vmax) will remain unchanged. At saturating concentrations of the substrate, the effect of the competitive inhibitor can be overcome.
These relationships are typically visualized using a Lineweaver-Burk plot, where the reciprocal of the reaction velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis (representing 1/Vmax).
Comparative Data for Known OGT Inhibitors
The following table summarizes the inhibitory potency of several known OGT inhibitors, some of which are known or presumed to be this compound competitive.
| Inhibitor | IC₅₀ Value | Assay Type | Reference |
| OSMI-1 | 2.7 µM | Coupled enzyme assay (measures UDP) | [6] |
| UDP-5S-GlcNAc | 8 µM | Radiolabeled assay | [1] |
| UDP | 1.8 µM | Not specified | [1][7] |
| OSMI-4 | 53 µM (reported in one study) | Ligand displacement assay | [3] |
| Compound 5 | 10 µM (reported in one study) | Ligand displacement assay | [3] |
Experimental Protocols
General OGT Inhibition Assay (using UDP-Glo™)
This protocol provides a general framework for assessing OGT inhibition. Specific concentrations and incubation times may need to be optimized.
Materials:
-
Recombinant human OGT
-
Peptide or protein substrate (e.g., CKII peptide)
-
This compound
-
Test inhibitor
-
UDP-Glo™ Assay kit (Promega)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)[2]
Procedure:
-
Prepare a reaction mixture containing OGT, the substrate peptide, and the assay buffer.
-
Add varying concentrations of the test inhibitor to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).[2]
-
Stop the reaction and add the UDP-Glo™ Detection Reagent, which converts the UDP product to ATP.[2]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to OGT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Validation of OGT Inhibition
Confirming that an inhibitor is active in a cellular context is a crucial validation step. This is typically achieved by measuring the global levels of O-GlcNAcylation in treated cells.
Procedure (Western Blotting):
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to an appropriate confluency.
-
Treat the cells with varying concentrations of the cell-permeable inhibitor for a specific duration.
-
Lyse the cells in a buffer containing protease and O-GlcNAcase inhibitors to preserve the O-GlcNAc modification.
-
Determine the total protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody that specifically recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize the bands using a chemiluminescence detection system and quantify the changes in global O-GlcNAcylation levels.
Visualizing the Validation Process
Diagrams created using Graphviz can help to illustrate the key concepts and workflows involved in validating a this compound competitive OGT inhibitor.
Caption: OGT signaling pathway with competitive inhibition.
Caption: Experimental workflow for validating an OGT inhibitor.
Caption: Mechanism of competitive inhibition of OGT.
References
- 1. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of UDP-GlcNAc in a Cell Extract
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a key substrate in various glycosylation pathways, most notably as the donor for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins.[1][2] The intracellular concentration of this compound is a crucial indicator of the metabolic state of the cell, integrating nutrient availability from glucose, amino acid, fatty acid, and nucleotide metabolism.[3] Dysregulation of this compound levels has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the accurate identification and quantification of this compound in cellular extracts are paramount for research in these areas.
This guide provides a comprehensive comparison of the primary analytical methods used to confirm the identity of this compound in a cell extract: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), a specialized Enzymatic Assay, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their experimental needs.
Method Comparison
The choice of method for confirming this compound identity depends on several factors, including the required sensitivity and specificity, the availability of specialized equipment, sample throughput needs, and the desire to distinguish it from its epimer, UDP-GalNAc.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-to-charge ratio detection. | Separation based on polarity or charge, with detection typically by UV absorbance. | Specific enzymatic reaction using O-GlcNAc transferase (OGT) followed by immunodetection.[2][4] | Detection of the magnetic properties of atomic nuclei. |
| Specificity | High; can distinguish between this compound and UDP-GalNAc with optimized methods.[5][6] | Moderate to high; separation from UDP-GalNAc can be challenging and may require specialized columns and conditions.[4] | High for this compound over UDP-GalNAc due to the selectivity of OGT.[4] | High; provides detailed structural information for unambiguous identification. |
| Sensitivity | Very high. | High. | High, with a reported limit of quantification of 110 fmol.[4] | Relatively low. |
| Quantitative | Yes. | Yes. | Yes. | Yes, with the use of an internal standard.[7][8] |
| Throughput | Moderate to high. | Moderate. | High, adaptable to 384-well plate format.[4] | Low. |
| Equipment | LC system coupled to a mass spectrometer. | HPLC system with a UV detector. | Plate reader, dot blot apparatus. | NMR spectrometer. |
| Expertise | Requires specialized expertise for operation and data analysis. | Moderate expertise required. | Relatively simple to perform. | Requires specialized expertise for operation and data analysis. |
Typical this compound Concentrations in Biological Samples
The concentration of this compound can vary significantly depending on the cell type and metabolic conditions. The following table provides a summary of reported concentrations in various mouse tissues and cultured cell lines, which can serve as a reference for expected values.
| Sample Type | This compound Concentration | Reference |
| Mouse Tissues | ||
| Liver | ~150 µM | [3] |
| Heart | 42 pmol/mg | [9] |
| Brain | 62 pmol/mg | [9] |
| Skeletal Muscle | 10-35 µM | [3] |
| Cultured Cell Lines | (pmol/106 cells) | |
| HeLa | 520 | [10] |
| AML12 | 160 | [10] |
| Hepa1-6 | 140 | [10] |
| 293T | 120 | [10] |
| HCT116 | 110 | [10] |
| NIH/3T3 | 60 | [10] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed methods.
Caption: LC-MS workflow for this compound analysis.
Caption: HPLC workflow for this compound analysis.
Caption: Enzymatic assay workflow for this compound quantification.
Caption: NMR spectroscopy workflow for this compound analysis.
Detailed Experimental Protocols
Metabolite Extraction from Cultured Cells (for all methods)
This protocol is a general starting point for extracting polar metabolites, including this compound, from cultured cells.[1]
-
Cell Culture and Harvest: Grow cells to the desired confluency. For adherent cells, wash once with ice-cold PBS.
-
Metabolite Extraction: Add ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to the cell culture plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Vortex the cell suspension vigorously.
-
Protein Precipitation: Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is adapted from a method optimized for the separation of this compound and UDP-GalNAc using Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]
-
Sample Reconstitution: Reconstitute the dried cell extract in a suitable volume of the initial mobile phase (e.g., 95% acetonitrile (B52724) with 10 mM ammonium (B1175870) acetate).
-
Chromatographic Separation:
-
Column: A HILIC column (e.g., amide-based) is recommended for good separation of these polar analytes.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the more polar compounds.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI) is typically used for this compound.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 606.1 -> 385.1).
-
-
Data Analysis:
-
Integrate the peak area for the specific transition of this compound.
-
Quantify the amount of this compound in the sample by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.
-
Protocol 2: Enzymatic Assay
This protocol is based on the method developed by Sunden et al., which utilizes OGT for the specific quantification of this compound.[4][11]
-
Reagent Preparation:
-
O-GlcNAc-acceptor peptide-BSA complex: Prepare as described in the literature.[12]
-
Assay Buffer: Prepare a buffer containing Bis-Tris (pH 7.0), Mg-acetate, and BSA.
-
Enzyme Mix: Prepare a fresh mix of recombinant human OGT and alkaline phosphatase in the assay buffer.
-
This compound Standards: Prepare a serial dilution of a known concentration of this compound to generate a standard curve.
-
-
Assay Procedure (Microplate Format):
-
Plate Coating: Coat the wells of a high-binding 384-well plate with the O-GlcNAc-acceptor peptide-BSA complex and incubate.
-
Blocking: Block the unoccupied sites in the wells.
-
Reaction: Add the reconstituted cell extracts and this compound standards to the wells, followed by the addition of the enzyme mix. Incubate to allow the O-GlcNAcylation reaction to proceed.
-
Washing: Wash the wells to remove unbound reagents.
-
-
Immunodetection:
-
Primary Antibody: Add a primary antibody that specifically recognizes O-GlcNAc (e.g., RL2) and incubate.
-
Washing: Wash the wells.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Washing: Wash the wells.
-
-
Signal Detection:
-
Add a chemifluorescent or colorimetric HRP substrate (e.g., Amplex UltraRed).
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Generate a standard curve by plotting the signal against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the cell extracts from the standard curve.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for preparing cell extracts for NMR analysis.
-
Sample Preparation:
-
Start with a larger quantity of cells to ensure a sufficient amount of this compound for detection.
-
Perform the metabolite extraction as described above.
-
It is crucial to ensure the complete removal of non-deuterated solvents from the dried extract.[13]
-
-
NMR Sample Preparation:
-
Reconstitute the dried extract in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).[14]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum.
-
For unambiguous identification, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to show correlations between protons and between protons and carbons, respectively.
-
-
Data Analysis:
-
Process the NMR spectrum (e.g., Fourier transformation, phase correction, baseline correction).
-
Identify the characteristic peaks of this compound in the spectrum. The anomeric proton of the GlcNAc moiety is a well-resolved signal.
-
Quantify the amount of this compound by comparing the integral of a characteristic this compound peak to the integral of the internal standard peak.
-
Conclusion
The confirmation and quantification of this compound in cell extracts can be achieved through several robust methods. LC-MS offers the highest sensitivity and specificity, particularly when separating this compound from its epimers. HPLC provides a reliable and more accessible alternative, although with potential challenges in resolving epimers. The enzymatic assay stands out for its high specificity, high throughput, and relative ease of use, making it an excellent choice for studies focused specifically on this compound. NMR spectroscopy, while less sensitive, provides unequivocal structural confirmation and can be used for absolute quantification without the need for a standard curve for the analyte itself. The selection of the most suitable method will ultimately depend on the specific research question, available resources, and the required level of analytical detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. cif.iastate.edu [cif.iastate.edu]
Safety Operating Guide
Navigating the Disposal of UDP-GlcNAc: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Scientists in Drug Development
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar in various metabolic pathways, requires proper handling and disposal to ensure laboratory safety and environmental compliance. Although not classified as a hazardous material, adherence to established laboratory waste management practices is essential. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, tailored for professionals in research and drug development.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. In its solid form, care should be taken to avoid generating dust.
Disposal of Solid and Liquid this compound Waste
The proper disposal route for this compound depends on its physical state (solid or liquid) and the quantity involved. As a non-hazardous chemical, the procedures are generally straightforward but require adherence to institutional and local regulations.
Quantitative Disposal Guidelines
While specific disposal limits for this compound are not federally mandated and may vary by institution, general guidelines for non-hazardous chemical waste provide a framework for safe disposal. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific quantity limits.
| Waste Type | Recommended Disposal Method | Typical Quantitative Guidelines (Consult Institutional Policy) |
| Solid this compound | Designated Non-Hazardous Solid Waste Container | Small quantities (typically grams) generated from routine lab use. For bulk amounts, consult EHS. |
| Aqueous Solutions | Sanitary Sewer (Drain) Disposal | Small volumes (typically < 1 liter) of dilute solutions (< 1% w/v). Must be soluble and flushed with copious amounts of water. |
| Contaminated Labware | Appropriate Solid Waste Stream | Dispose of as per standard laboratory procedure for non-hazardous contaminated items (e.g., pipette tips, tubes). |
Step-by-Step Disposal Protocol
The following protocol outlines the decision-making process and steps for the proper disposal of this compound.
Experimental Protocol: Disposal of this compound
Objective: To safely and correctly dispose of solid and liquid forms of this compound waste generated during laboratory experiments.
Materials:
-
This compound waste (solid or aqueous solution)
-
Appropriate PPE (lab
Personal protective equipment for handling UDP-GlcNAc
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a key nucleotide sugar involved in numerous metabolic pathways.[1] While not classified as acutely toxic, proper handling and personal protective equipment (PPE) are essential to ensure laboratory safety.[2] The primary hazards associated with this compound are skin and eye irritation, and potential respiratory tract irritation from dust inhalation.[2][3]
Personal Protective Equipment (PPE)
A risk assessment of the specific laboratory procedures should be conducted to determine the appropriate level of PPE.[4] However, the following table summarizes the minimum recommended PPE for handling this compound based on safety data sheets and general laboratory guidelines.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or safety goggles | Must be worn when handling the solid or solutions. A face shield may be necessary for procedures with a high risk of splashing. |
| Hands | Disposable nitrile gloves | Should be inspected before use and changed immediately after contact with the chemical. |
| Body | Laboratory coat | Should be worn to protect skin and clothing from potential splashes. |
| Respiratory | Use in a well-ventilated area | If working with the powdered form where dust may be generated, use local exhaust ventilation. A respirator may be required for large quantities or in poorly ventilated areas. |
| Feet | Closed-toe shoes | Required to protect feet from spills or dropped items. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe in the dust.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling the material.
-
Keep away from food, drink, and animal feed.
Storage:
-
Store in a dry and cool place.
-
One safety data sheet recommends storing at -20°C, protected from light and moisture.
The following workflow diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
